Product packaging for Sulfisomidin(Cat. No.:CAS No. 515-64-0)

Sulfisomidin

货号: B1681191
CAS 编号: 515-64-0
分子量: 278.33 g/mol
InChI 键: YZMCKZRAOLZXAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Sulfisomidine is a sulfonamide consisting of pyrimidine having methyl substituents at the 2- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position. It has a role as an antiinfective agent. It is a member of pyrimidines, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
Sulfaisodimidine also called sulfisomidine is an antibacterial product that has been studied for the treatment of urinary tract infections in the 1950s, however, it is unclear whether this drug has been officially approved for use anywhere.
SULFISOMIDINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A sulfanilamide antibacterial agent.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O2S B1681191 Sulfisomidin CAS No. 515-64-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMCKZRAOLZXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046390
Record name Sulfisomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-64-0
Record name Sulfisomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfisomidine [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaisodimidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfisomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfisomidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFISOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W03L3ODK6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sulfisomidine on Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of sulfisomidine, a sulfonamide antibiotic, on its target enzyme, dihydropteroate synthase (DHPS). Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy, and understanding their interaction with DHPS is critical for addressing the ongoing challenge of antimicrobial resistance and for the development of novel therapeutics. This document details the role of DHPS in the essential bacterial folate biosynthesis pathway, the competitive inhibitory action of sulfisomidine, and provides detailed experimental protocols for assessing its inhibitory effects. Quantitative data for related sulfonamides are presented for comparative analysis, and key pathways and experimental workflows are visualized to facilitate comprehension.

Introduction: The Folate Biosynthesis Pathway as an Antimicrobial Target

In many microorganisms, the de novo synthesis of folate (vitamin B9) is an essential metabolic pathway.[1][2] Folate cofactors are vital for the biosynthesis of nucleic acids (purines and thymidine) and certain amino acids, making this pathway indispensable for bacterial growth and replication.[3] Crucially, mammals do not synthesize folate de novo, instead obtaining it from their diet, which establishes the folate biosynthesis pathway as an ideal target for selective antimicrobial agents.[1]

Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[4] This reaction is a critical step and the target of the sulfonamide class of antibiotics.[4]

Mechanism of Action of Sulfisomidine

Sulfisomidine, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase.[1] Its chemical structure closely mimics that of the natural substrate, pABA. This structural analogy allows sulfisomidine to bind to the pABA-binding site on the DHPS enzyme. By occupying the active site, sulfisomidine prevents the binding of pABA, thereby halting the synthesis of 7,8-dihydropteroate and, consequently, the entire folate biosynthesis pathway. This disruption of folate synthesis leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[1]

The inhibitory action of sulfonamides is specific to the DHPS enzyme, and their selective toxicity is a result of the absence of this folate synthesis pathway in mammalian cells.

Signaling Pathway: Folate Biosynthesis

Folate_Biosynthesis cluster_inhibition Inhibition GTP GTP GTP_cyclohydrolase_I GTP cyclohydrolase I (folE) GTP->GTP_cyclohydrolase_I Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate Dihydroneopterin_triphosphate_pyrophosphatase Dihydroneopterin triphosphate pyrophosphatase (folQ) Dihydroneopterin_triphosphate->Dihydroneopterin_triphosphate_pyrophosphatase Dihydroneopterin 7,8-Dihydroneopterin Dihydroneopterin_aldolase Dihydroneopterin aldolase (folB) Dihydroneopterin->Dihydroneopterin_aldolase DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) HPPK Hydroxymethyl dihydropterin pyrophosphokinase (folK) DHPPP->HPPK pABA p-Aminobenzoic acid (pABA) DHPS Dihydropteroate synthase (DHPS) (folP) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHFS Dihydrofolate synthase (folC) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate reductase (folA) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) GTP_cyclohydrolase_I->Dihydroneopterin_triphosphate Dihydroneopterin_triphosphate_pyrophosphatase->Dihydroneopterin Dihydroneopterin_aldolase->DHPPP HPPK->DHPS DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate Sulfisomidine Sulfisomidine Sulfisomidine->DHPS

Caption: The bacterial folate biosynthesis pathway and the point of inhibition by sulfisomidine.

Mechanism of Competitive Inhibition

Competitive_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition by Sulfisomidine E_DHPS DHPS (Enzyme) ES_complex [DHPS-pABA] Complex E_DHPS->ES_complex S_pABA pABA (Substrate) S_pABA->ES_complex ES_complex->E_DHPS P_Dihydropteroate Dihydropteroate (Product) ES_complex->P_Dihydropteroate E_DHPS_inhib DHPS (Enzyme) EI_complex [DHPS-Sulfisomidine] Complex E_DHPS_inhib->EI_complex I_Sulfisomidine Sulfisomidine (Inhibitor) I_Sulfisomidine->EI_complex No_Reaction No Reaction EI_complex->No_Reaction

Caption: Competitive inhibition of DHPS by sulfisomidine.

Quantitative Analysis of DHPS Inhibition

SulfonamideOrganismEnzymeInhibition Constant (Ki)50% Inhibitory Concentration (IC50)Reference
SulfadiazineEscherichia coliDihydropteroate Synthetase2.5 µM-[5]
SulfathiazoleEscherichia coliDihydropteroate Synthetase8.2 µM-[6]
SulfamethoxazoleToxoplasma gondiiDihydropteroate Synthetase-Ki values were 6- to 57-fold lower than sulfamethoxazole for other tested sulfonamides[7]
DapsoneEscherichia coliDihydropteroate Synthetase5.9 µM20 µM[5]

Note: The absence of a specific Ki or IC50 value for sulfisomidine in readily accessible literature highlights a potential area for further research.

Experimental Protocols for Measuring DHPS Inhibition

The inhibitory activity of sulfisomidine on dihydropteroate synthase can be determined using a continuous spectrophotometric coupled-enzyme assay.[8][9] This method is robust, amenable to high-throughput screening, and allows for the determination of kinetic parameters such as IC50 and Ki values.

Principle of the Assay

The activity of DHPS is measured indirectly by coupling the formation of its product, 7,8-dihydropteroate, to the oxidation of NADPH by dihydrofolate reductase (DHFR). DHPS catalyzes the reaction:

DHPPP + pABA → 7,8-Dihydropteroate + Pyrophosphate

In the presence of excess DHFR and NADPH, the dihydropteroate is immediately reduced to tetrahydrofolate:

7,8-Dihydropteroate + NADPH + H+ → Tetrahydrofolate + NADP+

The rate of the DHPS-catalyzed reaction is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[8][9]

Experimental Workflow

DHPS_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - Enzyme Mix (DHPS + DHFR) - Substrate Mix (pABA + DHPPP) - Sulfisomidine dilutions start->reagent_prep plate_setup Add Sulfisomidine dilutions and control (DMSO) to 96-well plate reagent_prep->plate_setup add_enzyme Add Enzyme Mix to all wells plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C for 5 minutes add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding pre-warmed Substrate Mix pre_incubate->initiate_reaction read_absorbance Immediately monitor absorbance at 340 nm every 30 seconds for 15-30 minutes initiate_reaction->read_absorbance data_analysis Calculate reaction rates and determine IC50/Ki values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the DHPS inhibition assay.

Detailed Methodology

Materials and Reagents:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (pABA)

  • β-Nicotinamide adenine dinucleotide 2'-phosphate, reduced form (NADPH)

  • Sulfisomidine

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl2)

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl2, pH 8.0.

    • Enzyme Mix: Prepare a fresh solution in assay buffer containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL) to ensure the coupling reaction is not rate-limiting.

    • Substrate Mix: Prepare a fresh solution in assay buffer containing pABA (e.g., 10-50 µM, near the Km value), DHPPP (e.g., 10-50 µM, near the Km value), and NADPH (e.g., 150-200 µM).

    • Inhibitor Stock: Prepare a high-concentration stock of sulfisomidine (e.g., 10 mM) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Protocol (96-well plate, 200 µL final volume):

    • Add 2 µL of the sulfisomidine serial dilutions to the respective wells of the microplate. For control wells (no inhibition), add 2 µL of DMSO.

    • Add 168 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.

    • Immediately place the plate in the microplate reader (pre-set to 37°C).

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each sulfisomidine concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percent inhibition as a function of the logarithm of the sulfisomidine concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be performed at various concentrations of pABA while keeping the concentration of DHPPP constant, and at different fixed concentrations of sulfisomidine. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Conclusion

Sulfisomidine exerts its antimicrobial effect through the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway. This mechanism of action provides a high degree of selective toxicity. The provided experimental protocols offer a robust framework for the quantitative assessment of DHPS inhibition by sulfisomidine and other sulfonamides. While specific inhibitory constants for sulfisomidine are not prominently available, the comparative data for related compounds underscore the effectiveness of this class of antibiotics. A thorough understanding of the interaction between sulfonamides and DHPS is paramount for the rational design of new antimicrobial agents to combat the ever-present threat of drug resistance.

References

Historical development of Sulfisomidin as an antibacterial agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the historical development of Sulfisomidine (also known as sulphasomidine) as an antibacterial agent. It covers the discovery and synthesis of the compound, its mechanism of action as a competitive inhibitor of dihydropteroate synthase, its pharmacokinetic profile, and its early clinical applications, particularly in the treatment of urinary tract infections. This document adheres to technical specifications for data presentation, experimental protocol descriptions, and mandatory visualizations to serve as a comprehensive resource for researchers in antimicrobial drug development.

Introduction and Historical Context

The journey of Sulfisomidine begins with the dawn of the antimicrobial era, sparked by the discovery of Prontosil in 1932 by Gerhard Domagk at Bayer AG. This discovery, which earned Domagk the Nobel Prize in 1939, revealed that a synthetic dye could combat bacterial infections systemically. In 1936, researchers at the Pasteur Institute, led by Ernest Fourneau, elucidated that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This pivotal finding unleashed a torrent of research into synthetic antimicrobial agents, leading to the synthesis of over 5,400 derivatives of sulfanilamide by 1945.

Sulfisomidine, chemically known as 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, emerged from this period of intense chemical exploration. Patented in the early 1940s, it is a pyrimidine derivative of sulfanilamide and is closely related to sulfadimidine. As a member of the sulfonamide class, it became a valuable tool in the pre-penicillin and early antibiotic era for treating a variety of bacterial infections, most notably urinary tract infections (UTIs), for which it was studied as early as the 1950s. While its use has since been largely superseded by newer antibiotics with broader spectra and fewer side effects, its history is a significant chapter in antimicrobial therapy.

Table 1: Physicochemical Properties of Sulfisomidine

PropertyValueReference(s)
IUPAC Name 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide
CAS Number 515-64-0
Molecular Formula C₁₂H₁₄N₄O₂S
Molecular Weight 278.33 g/mol
Appearance White to Off-White Solid (Needles from ethanol)
Melting Point 243-245°C
Water Solubility 1.382 g/L (at 25°C)

Synthesis of Sulfisomidine

The synthesis of Sulfisomidine follows the general principles established for sulfonamide drugs, which involve the coupling of a substituted sulfonyl chloride with a heterocyclic amine.

Experimental Protocol: Representative Synthesis

This protocol is a representative summary based on described manufacturing processes.

Objective: To synthesize 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide (Sulfisomidine).

Materials:

  • 6-amino-2,4-dimethylpyrimidine

  • p-Nitrobenzenesulfonyl chloride

  • Pyridine (dry)

  • Caustic Soda (Sodium Hydroxide) solution (dilute)

  • Hydrochloric Acid

  • Iron (Fe) powder

  • Methyl ethyl ketone or dilute alcohol for recrystallization

Methodology:

  • Condensation: Suspend finely powdered 6-amino-2,4-dimethylpyrimidine in dry pyridine. Add p-nitrobenzenesulfonyl chloride to the suspension at a controlled temperature of 50-55°C. Heat the mixture for approximately 2 hours at 55°C to facilitate the condensation reaction, forming the intermediate N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine.

  • Isolation of Intermediate: Add water to the reaction mixture to precipitate the intermediate. Filter the solid product and wash it with water. The intermediate can be purified by recrystallization from a suitable solvent like methyl ethyl ketone.

  • Purification (Optional): The intermediate can be further purified by dissolving it in dilute caustic soda and re-precipitating it with acid.

  • Reduction: Reduce the nitro group of the intermediate to an amino group. This is a standard reduction, for example, using iron powder and hydrochloric acid, to yield 6-(p-aminobenzenesulfonamido)-2,4-dimethylpyrimidine (Sulfisomidine).

  • Final Purification: The final product, Sulfisomidine, is isolated and purified by recrystallization from dilute alcohol.

G Purification Purification MIC_Test MIC_Test Purification->MIC_Test Test Compound Spectrum Spectrum Animal_Models Animal_Models Spectrum->Animal_Models Candidate Selection PK_Studies PK_Studies end end PK_Studies->end Regulatory Approval & Clinical Use Start Start

Mechanism of Action

Sulfisomidine exerts its antibacterial effect through a well-understood pathway common to all sulfonamides: the inhibition of folic acid synthesis. Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA.

The mechanism is one of competitive inhibition. Sulfisomidine is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS). Sulfisomidine competes with PABA for the active site of the DHPS enzyme. By binding to the enzyme, it blocks the conversion of dihydropteridine pyrophosphate and PABA into dihydropteroate, a critical step in the folic acid pathway.

This blockade halts the production of downstream products, including tetrahydrofolate, thereby starving the bacterial cell of the necessary components for DNA replication and cell division. This action is primarily bacteriostatic , meaning it inhibits the growth and proliferation of bacteria rather than directly killing them. This cessation of growth allows the host's immune system to effectively clear the infection.

G cluster_key *DHFR: Dihydrofolate Reductase Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Formation Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) (Active Folic Acid) Dihydrofolate->Tetrahydrofolate via DHFR* Nucleotides Purines, Pyrimidines, Amino Acids Tetrahydrofolate->Nucleotides DNARNA DNA & RNA Synthesis, Cell Division Nucleotides->DNARNA

Antibacterial Spectrum and Efficacy

Sulfisomidine is characterized as a broad-spectrum antibacterial agent, demonstrating activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.

Experimental Protocol: MIC Determination by Broth Dilution

The following is a standardized protocol for determining the MIC of an antibacterial agent, representative of the methods used to evaluate Sulfisomidine.

Objective: To determine the MIC of Sulfisomidine against a specific bacterial isolate.

Materials:

  • Pure, isolated bacterial colonies (e.g., E. coli, S. aureus), 18-24 hours old.

  • Mueller-Hinton Broth (MHB).

  • Sulfisomidine stock solution of known concentration.

  • Sterile test tubes or 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Incubator (35-37°C).

Methodology:

  • Inoculum Preparation: Select several well-isolated colonies of the test bacterium from an agar plate. Suspend the colonies in MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes/wells.

  • Serial Dilution of Sulfisomidine: Create a series of twofold dilutions of the Sulfisomidine stock solution in MHB across a row of test tubes or a microtiter plate. This creates a gradient of decreasing drug concentrations. A positive control tube (broth + inoculum, no drug) and a negative control tube (broth only) must be included.

  • Inoculation: Add the diluted bacterial inoculum to each tube or well containing the Sulfisomidine dilutions and the positive control.

  • Incubation: Incubate the tubes/plates at 35-37°C for 16-20 hours under ambient air conditions.

  • Interpretation: After incubation, examine the tubes/wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of Sulfisomidine in which no visible growth is observed.

Table 2: Antibacterial Spectrum of Sulfisomidine (Qualitative)

Bacterial GroupSusceptibilityNotes
Gram-Positive Bacteria Generally SusceptibleIncludes species such as Staphylococcus and Streptococcus.
Gram-Negative Bacteria Generally SusceptibleIncludes enteric bacteria such as Escherichia coli.

Pharmacokinetics

The clinical utility of an antimicrobial agent is heavily dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug.

Table 3: Summary of Sulfisomidine Pharmacokinetic Parameters

ParameterDescriptionValue / CharacteristicReference(s)
Administration OralAvailable in tablet and oral suspension formulations.
Absorption Readily absorbed from the gastrointestinal tract.Onset of action: 1-2 hours.
Time to Peak (Tₘₐₓ) Time to reach maximum plasma concentration.~4 hours
Distribution Distributed throughout the body.-
Metabolism Primarily hepatic.Minor acetylation compared to other sulfonamides.
Elimination Half-life (t₁/₂) Time for plasma concentration to reduce by half.~10-12 hours
Excretion Primarily renal.Excreted in the urine.

Early Clinical Applications and Trials

Sulfisomidine's primary clinical application throughout its history was in the treatment of acute, uncomplicated urinary tract infections (UTIs). Its favorable solubility in urine, even at acidic pH, made it a suitable choice, reducing the risk of crystalluria that plagued earlier sulfonamides.

Key Clinical Trial Methodologies

Trial 1: Therapeutic Equivalence in Lower UTIs (Melander et al., 1982)

  • Objective: To compare the clinical efficacy and serum concentrations of two different dosing regimens of Sulfisomidine for uncomplicated lower UTIs.

  • Study Design: Controlled clinical trial.

  • Patient Population: Two groups of patients with uncomplicated lower UTIs (Group I, n=12; Group II, n=14).

  • Methodology/Protocols:

    • Group I (Conventional Dosage): Received 1 gram of Sulfisomidine four times daily.

    • Group II (Simplified Dosage): Received 2 grams of Sulfisomidine twice daily.

    • Treatment Duration: 12 days.

    • Primary Outcomes: Serum concentrations of the drug were measured at steady state (day 7) and one day after treatment cessation (day 13). Clinical outcomes (subjective and objective symptoms) were monitored during and for at least 4 weeks after treatment.

  • Results Summary: Serum concentrations did not differ significantly between the two groups. Both regimens were found to be equally effective in resolving symptoms, leading to the recommendation of the simpler twice-daily regimen.

Trial 2: Treatment of Acute E. coli UTIs (1977)

  • Objective: To evaluate the effectiveness of Sulfisomidine (sulphasomidine) for acute UTIs caused by Escherichia coli.

  • Study Design: Controlled clinical trial comparing sulphasomidine and sulphalene.

  • Patient Population: 28 non-pregnant women with acute E. coli UTIs.

  • Methodology/Protocols:

    • Patients were treated with conventional doses of sulphasomidine.

    • Primary Outcomes: Clinical efficacy in treating simple cystitis with sulfonamide-sensitive organisms was assessed. The ecological effect on fecal flora was also studied.

  • Results Summary: The preparation was effective for treating simple cystitis caused by susceptible E. coli. It was also noted to exert selective pressure that favored the growth of sulfonamide-resistant E. coli in the fecal flora.

Conclusion

Sulfisomidine stands as a significant milestone in the historical development of antibacterial agents. Born from the initial explosion of sulfonamide research, it provided a valuable therapeutic option against a broad spectrum of common bacterial pathogens for several decades. Its mechanism of action, the elegant competitive inhibition of a vital bacterial metabolic pathway, remains a classic example of rational drug design. While its clinical role has diminished with the advent of more potent antibiotics and the rise of microbial resistance, the principles learned from its development, evaluation, and clinical use have provided a foundational framework for the field of antimicrobial research. For scientists and professionals today, the story of Sulfisomidine serves as a technical guide to the fundamental processes of drug discovery, from chemical synthesis and in vitro evaluation to clinical validation.

An In-depth Technical Guide to the Synthesis and Manufacturing of Sulfisomidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Sulfisomidine (also known as sulphasomidine or N'-(2,6-dimethyl-4-pyrimidinyl)sulfanilamide). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of the chemical synthesis pathway and its mechanism of action.

Introduction

Sulfisomidine is a sulfonamide antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Like other sulfonamides, its therapeutic effect stems from its ability to interfere with the folic acid synthesis pathway in bacteria, a process essential for their growth and replication.[1][4][5] This guide focuses on the chemical synthesis of Sulfisomidine, providing a step-by-step methodology for its laboratory-scale preparation and purification.

Core Synthesis Pathway

The manufacturing of Sulfisomidine is a multi-step process that begins with the reaction of 6-amino-2,4-dimethylpyrimidine with p-nitrobenzenesulfonyl chloride. This is followed by a subsequent reaction and reduction to yield the final active pharmaceutical ingredient.

Experimental Protocols

The following protocols detail the key stages in the synthesis of Sulfisomidine.

Step 1: Synthesis of bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine
  • Suspend 123 parts of finely powdered 6-amino-2,4-dimethylpyrimidine in 250 parts of dry pyridine.

  • Add 222 parts of p-nitrobenzenesulfonyl chloride to the suspension at a temperature of 50-55°C.[6][7]

  • Heat the mixture for 2 hours at 55°C.[6][7]

  • Upon completion, add water to the crystalline aggregate formed.

  • Filter the precipitated bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine by suction and wash it with water.[6][7]

  • Purify the product by recrystallizing from methyl ethyl ketone. The purified intermediate melts at approximately 210-215°C with decomposition upon rapid heating.[6][7]

Step 2: Synthesis of 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine
  • Heat to boiling a mixture of 49.3 parts of bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine and 12.3 parts of 6-amino-2,4-dimethylpyrimidine in 50 parts of dry pyridine for one hour.[6][7]

  • After cooling, precipitate the product, 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine, by adding water.[6][7]

  • Filter the precipitate by suction.

  • Purify the product by dissolving it in dilute caustic soda and then precipitating it with an acid.[6][7]

  • Further purify by recrystallization from dilute alcohol. The final product has a melting point of 188-189°C with decomposition.[6][7]

Step 3: Synthesis of 6-(p-aminobenzenesulfonamido)-2,4-dimethylpyrimidine (Sulfisomidine)
  • Reduce the nitro group of 6-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine to an amino group. This can be achieved through reaction with iron and hydrochloric acid.[6][7]

  • The resulting product is 6-(p-aminobenzenesulfonamido)-2,4-dimethylpyrimidine (Sulfisomidine), which has a melting point of 236°C.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Sulfisomidine.

StepReactant 1Quantity (parts)Reactant 2Quantity (parts)SolventQuantity (parts)Temperature (°C)Duration (hours)
16-amino-2,4-dimethylpyrimidine123p-nitrobenzenesulfonyl chloride222Dry Pyridine25050-552
2bis-N-(p-nitrobenzenesulfonyl)-6-amino-2,4-dimethylpyrimidine49.36-amino-2,4-dimethylpyrimidine12.3Dry Pyridine50Boiling1
36-(p-nitrobenzenesulfonamido)-2,4-dimethylpyrimidine-Iron and Hydrochloric Acid----

Visualizations

Sulfisomidine Synthesis Pathway

The following diagram illustrates the chemical workflow for the synthesis of Sulfisomidine.

Sulfisomidine_Synthesis A 6-amino-2,4-dimethylpyrimidine C bis-N-(p-nitrobenzenesulfonyl)- 6-amino-2,4-dimethylpyrimidine A->C Pyridine, 55°C, 2h B p-nitrobenzenesulfonyl chloride B->C D 6-(p-nitrobenzenesulfonamido)- 2,4-dimethylpyrimidine C->D + 6-amino-2,4-dimethylpyrimidine Pyridine, boiling, 1h E Sulfisomidine (6-(p-aminobenzenesulfonamido)- 2,4-dimethylpyrimidine) D->E Reduction (e.g., Fe/HCl)

Sulfisomidine Synthesis Pathway
Mechanism of Action: Inhibition of Folic Acid Synthesis

This diagram illustrates the mechanism by which Sulfisomidine exerts its antibacterial effect.

Sulfonamide_Mechanism PABA p-aminobenzoic acid (PABA) Enzyme Dihydropteroate Synthetase PABA->Enzyme Dihydrofolic_Acid Dihydrofolic Acid Synthesis Enzyme->Dihydrofolic_Acid Sulfisomidine Sulfisomidine Sulfisomidine->Inhibition Bacterial_Growth Bacterial Growth (DNA Synthesis) Dihydrofolic_Acid->Bacterial_Growth Inhibition->Enzyme Competitive Inhibition

Sulfisomidine's Mechanism of Action

References

Sulfisomidine: A Technical Examination of its Bacteriostatic and Bactericidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfisomidine, a member of the sulfonamide class of antibiotics, has historically been utilized for the management of various bacterial infections. This technical guide provides a comprehensive analysis of the bacteriostatic versus bactericidal activity of Sulfisomidine. It delves into its molecular mechanism of action, presents available quantitative data on its efficacy, and offers detailed experimental protocols for its evaluation. As a competitive inhibitor of dihydropteroate synthase (DHPS), Sulfisomidine primarily exhibits a bacteriostatic effect, arresting bacterial growth to allow the host's immune system to clear the infection. This document consolidates current knowledge to serve as a critical resource for professionals in the fields of microbiology and pharmacology.

Introduction

Sulfisomidine, also known as sulphasomidine, is a synthetic antimicrobial agent belonging to the sulfonamide group. The distinction between bacteriostatic and bactericidal action is fundamental in antimicrobial therapy. Bacteriostatic agents inhibit the growth and replication of bacteria, while bactericidal agents directly kill them.[1] Sulfonamides are broadly recognized as bacteriostatic antibiotics.[1][2] Their efficacy is contingent on halting bacterial proliferation, thereby enabling the host's immune system to eradicate the pathogens.[1] This guide aims to provide a detailed technical overview of Sulfisomidine's activity, focusing on the quantitative and methodological aspects that define its antibacterial profile.

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial effect of Sulfisomidine is rooted in its ability to disrupt the bacterial synthesis of folic acid (dihydrofolate), a critical metabolic pathway.[2] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from the host. This pathway is essential for the production of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3]

Sulfisomidine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] Structurally, it mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[3] By binding to the active site of DHPS, Sulfisomidine prevents the condensation of PABA with dihydropteroate pyrophosphate, a crucial step in the synthesis of dihydropteroic acid, the immediate precursor to dihydrofolic acid.[3][4] This blockade of the folate pathway leads to a cessation of bacterial cell division and growth, characterizing its bacteriostatic nature.[1]

Sulfisomidine_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfisomidine Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS Substrate PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Product DHFR Dihydrofolate Reductase (DHFR) Dihydropteroic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Precursors Essential for DNA, RNA, Protein Synthesis Sulfisomidine Sulfisomidine (PABA Analog) Inhibition Competitive Inhibition Sulfisomidine->Inhibition Inhibition->DHPS

Figure 1. Mechanism of action of Sulfisomidine in the bacterial folic acid synthesis pathway.

Quantitative Analysis: Bacteriostatic vs. Bactericidal Activity

The differentiation between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum density.

The ratio of MBC to MIC is a critical parameter. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the MBC/MIC ratio is > 4.

Efficacy Data

Comprehensive paired MIC and MBC data for Sulfisomidine against common human pathogens are scarce in publicly available literature. However, data from closely related sulfonamides and combination therapies can provide valuable insights.

Note: The following table includes data for Sulfamethoxazole, a structurally similar sulfonamide, often used in combination with Trimethoprim. This is for illustrative purposes due to the limited availability of single-agent Sulfisomidine data.

MicroorganismAgentMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity ClassificationReference
Escherichia coli (K1 strain)Trimethoprim/Sulfamethoxazole0.06/1.140.25/4.75~4.2Bacteriostatic (borderline)[5]
Pseudomonas aeruginosaSulfamethoxazole>1000Not Reported--[6]
Staphylococcus aureusTrimethoprim/Sulfamethoxazole---Generally Bacteriostatic[1]

As indicated, sulfonamides alone, such as sulfamethoxazole, often require high concentrations to inhibit the growth of certain bacteria like P. aeruginosa.[6] The combination with trimethoprim can lead to synergistic effects, sometimes resulting in bactericidal activity, though the effect against E. coli in one study remained borderline bacteriostatic.[5]

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of Sulfisomidine, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sulfisomidine stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 50 µL of the Sulfisomidine stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Inoculation: a. Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: a. Growth Control: A well containing 100 µL of CAMHB and 50 µL of the bacterial inoculum, with no antimicrobial agent. b. Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of Sulfisomidine at which there is no visible growth (i.e., the well is clear).

Determination of MBC

This procedure is performed after the MIC has been determined.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Calibrated loop or pipette

Procedure:

  • Subculturing: From each well showing no visible growth in the MIC assay, and from the growth control well, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a quadrant of a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies (CFU) on each quadrant.

  • Interpretation: The MBC is the lowest concentration of Sulfisomidine that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

MIC_MBC_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination start Start: Prepare Bacterial Inoculum (0.5 McFarland) prep_plate Prepare Serial Dilutions of Sulfisomidine in 96-well plate start->prep_plate inoculate Inoculate wells with standardized bacterial suspension (~5x10^5 CFU/mL) prep_plate->inoculate incubate_mic Incubate at 35°C for 16-20 hours inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture 10µL from clear wells (MIC and higher concentrations) onto agar plates read_mic->subculture incubate_mbc Incubate agar plates at 35°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% kill incubate_mbc->read_mbc end_node End: Determine MIC, MBC, and MBC/MIC Ratio read_mbc->end_node

Figure 2. Experimental workflow for the determination of MIC and MBC.

Discussion and Conclusion

The available evidence strongly supports the classification of Sulfisomidine as a bacteriostatic agent. Its mechanism of action, which involves the competitive inhibition of a key enzyme in the essential folic acid synthesis pathway, leads to the cessation of bacterial growth rather than direct cell death. This mode of action necessitates a competent host immune system to ultimately clear the infection.

While quantitative data directly comparing the MIC and MBC of Sulfisomidine for a wide range of clinically relevant bacteria are limited, the general behavior of the sulfonamide class points towards high MBC/MIC ratios, consistent with bacteriostatic activity. The combination of sulfonamides with other agents, such as trimethoprim, can create a sequential blockade of the folate pathway, sometimes resulting in synergistic and bactericidal effects. However, when used as a single agent, Sulfisomidine's primary role is to inhibit bacterial proliferation.

For researchers and drug development professionals, understanding this distinction is crucial for the rational design of new therapeutic strategies and for the appropriate application of existing antimicrobial agents. The detailed protocols provided herein offer a standardized framework for the in-vitro evaluation of Sulfisomidine and other sulfonamides, enabling reproducible and comparable assessments of their antibacterial efficacy. Future research should aim to generate more comprehensive paired MIC and MBC data for Sulfisomidine against a broader panel of contemporary bacterial isolates to better define its spectrum of activity.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Sulfisomidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisomidine, also known by its chemical name 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, is a sulfonamide antibiotic. Like other sulfa drugs, it is a synthetic antimicrobial agent that inhibits the growth of bacteria by interfering with their folic acid synthesis. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Sulfisomidine, along with detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

The chemical structure of Sulfisomidine consists of a sulfanilamide core substituted on the sulfonamide nitrogen with a 2,6-dimethylpyrimidine ring.

Chemical Formula: C₁₂H₁₄N₄O₂S

IUPAC Name: 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide

CAS Registry Number: 515-64-0

Synonyms: Sulphasomidine, Sulfaisodimidine, N'-(2,6-Dimethyl-4-pyrimidinyl)sulfanilamide

Physicochemical Properties

A summary of the key physicochemical properties of Sulfisomidine is presented in the table below. These properties are crucial for understanding the drug's behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Weight 278.33 g/mol
Melting Point 243-245 °C
Boiling Point 480.7 ± 55.0 °C (predicted)
Density 1.4 ± 0.1 g/cm³ (predicted)
pKa 7.25
Water Solubility 0.12 g/100 mL at 15°C; 0.30 g/100 mL at 30°C
LogP 1.2

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of Sulfisomidine.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Sulfisomidine provides characteristic signals corresponding to the protons in its structure.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.58d2HAromatic protons ortho to -SO₂NH-
6.60d2HAromatic protons ortho to -NH₂
6.75s1HPyrimidine C5-H
5.98s (broad)2H-NH₂
2.36s3HPyrimidine C2-CH₃
2.26s3HPyrimidine C6-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of Sulfisomidine shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300StrongN-H stretching (amine)
3300-3200MediumN-H stretching (sulfonamide)
1620-1580StrongN-H bending (amine)
1600, 1500Medium-WeakC=C stretching (aromatic)
1340-1310StrongAsymmetric SO₂ stretching
1160-1140StrongSymmetric SO₂ stretching
Mass Spectrometry

Mass spectrometry confirms the molecular weight of Sulfisomidine and provides information about its fragmentation pattern.

m/zInterpretation
278[M]⁺ (Molecular ion)
214[M - SO₂]⁺
156[H₂N-C₆H₄-SO₂]⁺
123[C₆H₇N₃]⁺ (dimethylaminopyrimidine fragment)
108[H₂N-C₆H₄-S]⁺
92[H₂N-C₆H₄]⁺

Experimental Protocols

Synthesis of Sulfisomidine

The synthesis of Sulfisomidine is typically achieved through the condensation of 4-acetamidobenzenesulfonyl chloride with 4-amino-2,6-dimethylpyrimidine, followed by the hydrolysis of the acetamido group.

Workflow for the Synthesis of Sulfisomidine

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl chloride Reaction_1 Heat 4-Acetamidobenzenesulfonyl_chloride->Reaction_1 4-Amino-2,6-dimethylpyrimidine 4-Amino-2,6- dimethylpyrimidine 4-Amino-2,6-dimethylpyrimidine->Reaction_1 Pyridine Pyridine (Solvent/Base) Pyridine->Reaction_1 N-Acetylsulfisomidine N-Acetylsulfisomidine Reaction_1->N-Acetylsulfisomidine N-Acetylsulfisomidine_2 N-Acetylsulfisomidine Reaction_2 Heat N-Acetylsulfisomidine_2->Reaction_2 NaOH Aqueous NaOH NaOH->Reaction_2 Sulfisomidine_sodium_salt Sulfisomidine sodium salt Reaction_2->Sulfisomidine_sodium_salt Reaction_3 Neutralization Sulfisomidine_sodium_salt->Reaction_3 HCl HCl (acidification) HCl->Reaction_3 Sulfisomidine_product Sulfisomidine (Crude) Reaction_3->Sulfisomidine_product Sulfisomidine_crude Sulfisomidine (Crude) Recrystallization Recrystallization Sulfisomidine_crude->Recrystallization Ethanol Ethanol Ethanol->Recrystallization Pure_Sulfisomidine Pure Sulfisomidine Recrystallization->Pure_Sulfisomidine

Caption: General workflow for the synthesis of Sulfisomidine.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • 4-Amino-2,6-dimethylpyrimidine

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-amino-2,6-dimethylpyrimidine in pyridine. Add 4-acetamidobenzenesulfonyl chloride portion-wise with stirring. Heat the mixture under reflux for 2-3 hours.

  • Isolation of Intermediate: Cool the reaction mixture and pour it into cold water. The precipitate of N-acetylsulfisomidine is collected by filtration, washed with water, and dried.

  • Hydrolysis: Suspend the crude N-acetylsulfisomidine in an aqueous solution of sodium hydroxide (10%). Heat the mixture under reflux until a clear solution is obtained (approximately 1-2 hours).

  • Precipitation: Cool the solution and treat it with activated charcoal to decolorize. Filter the solution and then acidify the filtrate with dilute hydrochloric acid until neutral to litmus paper.

  • Purification: The precipitated crude Sulfisomidine is collected by filtration, washed with cold water, and dried. Recrystallize the crude product from ethanol to obtain pure Sulfisomidine.

Spectroscopic Analysis Protocols

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of Sulfisomidine in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90 degrees

    • Temperature: 25 °C

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

IR Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of Sulfisomidine with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Analysis: Record the spectrum and identify the characteristic absorption bands for the functional groups present in Sulfisomidine.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of Sulfisomidine in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode

    • Mass range: m/z 50-500

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-30 V

  • Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Physicochemical Property Determination Protocols

Melting Point:

  • Apparatus: Capillary melting point apparatus.

  • Procedure: Place a small amount of finely powdered Sulfisomidine into a capillary tube sealed at one end. Place the capillary tube in the melting point apparatus and heat it slowly (1-2 °C/min) near the expected melting point. Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

pKa Determination (Potentiometric Titration):

  • Apparatus: A pH meter with a combination glass electrode and a magnetic stirrer.

  • Procedure:

    • Prepare a standard solution of Sulfisomidine in a suitable solvent mixture (e.g., water-ethanol).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

    • Record the pH values after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method):

  • Procedure:

    • Add an excess amount of Sulfisomidine to a known volume of the solvent (e.g., water) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Separate the undissolved solid by filtration or centrifugation.

    • Determine the concentration of Sulfisomidine in the saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Mechanism of Action

Sulfisomidine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), in bacteria. THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking the production of dihydrofolic acid, Sulfisomidine ultimately inhibits bacterial growth and replication.

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfisomidine

G GTP GTP Dihydropteroate_pyrophosphate Dihydropteroate pyrophosphate GTP->Dihydropteroate_pyrophosphate Multiple steps DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate_pyrophosphate->DHPS pABA p-Aminobenzoic acid (PABA) pABA->DHPS Dihydrofolic_acid Dihydrofolic acid DHPS->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic acid (THF) DHFR->Tetrahydrofolic_acid Nucleic_acid_synthesis Purine, Thymidine, and Amino Acid Synthesis Tetrahydrofolic_acid->Nucleic_acid_synthesis Sulfisomidine Sulfisomidine Inhibition Sulfisomidine->Inhibition Inhibition->DHPS

Caption: Inhibition of the bacterial folic acid synthesis pathway by Sulfisomidine.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and key physicochemical and spectroscopic properties of Sulfisomidine. The inclusion of detailed experimental protocols for its synthesis and characterization, along with an explanation of its mechanism of action, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of these fundamental aspects is critical for the rational design of new sulfonamide-based therapeutics and for optimizing the use of existing ones.

In-Vitro Profile of Sulfisomidine: A Technical Overview of Initial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the initial in-vitro studies of Sulfisomidine (also known as Sulphasomidine and Sulfaisodimidine), a sulfonamide antibiotic that was the subject of research in the mid-20th century, particularly for the treatment of urinary tract infections.[1] This document synthesizes the available data on its mechanism of action, antibacterial spectrum, and the experimental methodologies likely employed during its early evaluation. While comprehensive quantitative data from the earliest studies is limited in contemporary digital archives, this guide presents available data and outlines the foundational scientific understanding of Sulfisomidine's in-vitro characteristics.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfisomidine, like other sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of nucleotides (purines and pyrimidines) and certain amino acids. By blocking this pathway, Sulfisomidine halts bacterial growth and replication, relying on the host's immune system to clear the infection.[1]

The selective toxicity of Sulfisomidine is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet.

Signaling Pathway Diagram

Sulfisomidine Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Catalyzes DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Catalyzes Nucleotides Nucleotides Tetrahydrofolic_acid->Nucleotides Precursor for DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Bacterial_Growth Bacterial Growth & Proliferation DNA_RNA->Bacterial_Growth Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Competitively Inhibits Synergistic Action of Sulfisomidine and Trimethoprim cluster_pathway Folic Acid Synthesis Pathway Precursors PABA + Dihydropteroate Diphosphate DHPS Dihydropteroate Synthase Precursors->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid DHFR Dihydrofolate Reductase Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Bacterial_Growth Bacterial Growth Tetrahydrofolic_acid->Bacterial_Growth Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Agar Dilution Method Workflow Start Start: Prepare Sulfisomidine Stock Solution Prepare_Plates Prepare series of agar plates with twofold dilutions of Sulfisomidine Start->Prepare_Plates Inoculate_Plates Inoculate the surface of each agar plate with the bacterial suspension Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., McFarland standard) Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates under appropriate conditions (e.g., 35-37°C for 18-24 hours) Inoculate_Plates->Incubate Observe_Growth Observe for visible bacterial growth on each plate Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest concentration of Sulfisomidine with no visible growth Observe_Growth->Determine_MIC End End: Report MIC Value Determine_MIC->End

References

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and Analogues of Sulfisomidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Sulfisomidine, a notable member of the sulfonamide class of antibiotics. It further delves into the synthesis and antibacterial activity of its analogues, presenting key quantitative data in a structured format. Detailed experimental protocols for the synthesis of Sulfisomidine and the evaluation of antibacterial efficacy are provided to facilitate replication and further research. The guide also includes visualizations of the core signaling pathway inhibited by Sulfisomidine and a typical experimental workflow for determining antibacterial susceptibility, rendered in the DOT language for clarity and reproducibility.

Introduction: The Genesis of Sulfonamides and the Emergence of Sulfisomidine

The journey into the age of antibacterial chemotherapy began in the 1930s with the groundbreaking work of Gerhard Domagk. His research, which would later earn him the Nobel Prize, led to the discovery of Prontosil, the first commercially available antibacterial sulfonamide. This pivotal discovery opened the door to a new class of synthetic antimicrobial agents.

Sulfisomidine, chemically known as 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, emerged from this wave of innovation. While the foundational patents for its preparation were filed as early as 1943, it was the work of companies like Ciba (later Ciba-Geigy) in the mid-1940s that solidified its development.[1] Marketed under trade names such as Elkosin , Sulfisomidine offered a significant therapeutic option for treating bacterial infections prior to the widespread availability of penicillin.[1]

Mechanism of Action: Targeting Folate Biosynthesis

Sulfonamides, including Sulfisomidine, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for the production of nucleotides and ultimately, DNA and RNA. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfisomidine blocks the metabolic pathway, thereby halting bacterial growth and replication.

Folate Biosynthesis Inhibition by Sulfisomidine Mechanism of Action of Sulfisomidine PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Biosynthesis Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Competitive Inhibition

Figure 1: Folic Acid Synthesis Inhibition by Sulfisomidine

Synthesis of Sulfisomidine and its Analogues

The synthesis of Sulfisomidine and its analogues generally follows the foundational principles of sulfonamide synthesis, which involves the reaction of a substituted sulfonyl chloride with an appropriate amine.

General Synthesis of Sulfonamides

A common route for synthesizing sulfonamides begins with the acetylation of an aniline derivative, followed by chlorosulfonation, and subsequent amination with the desired heterocyclic amine. The final step typically involves the deacetylation of the protecting group to yield the final sulfonamide.

Experimental Protocol: Synthesis of Sulfisomidine

The following protocol outlines a representative synthesis of Sulfisomidine (4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide).

Step 1: Acetylation of Sulfanilamide

  • In a suitable reaction vessel, dissolve sulfanilamide in pyridine.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for a specified period to ensure complete acetylation to N-acetylsulfanilamide.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter, wash with water, and dry the N-acetylsulfanilamide.

Step 2: Condensation with 4-amino-2,6-dimethylpyrimidine

  • Combine N-acetylsulfanilyl chloride and 4-amino-2,6-dimethylpyrimidine in a solvent such as pyridine.

  • Heat the mixture to facilitate the condensation reaction.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture and precipitate the product by adding water.

  • Isolate the N-acetyl-sulfisomidine by filtration.

Step 3: Hydrolysis to Sulfisomidine

  • Suspend the N-acetyl-sulfisomidine in an aqueous solution of sodium hydroxide.

  • Heat the mixture to hydrolyze the acetyl group.

  • After cooling, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the Sulfisomidine.

  • Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure Sulfisomidine.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of Sulfisomidine and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation: MIC of Sulfisomidine Analogues

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of Sulfisomidine analogues against common bacterial strains. The structural variations in these analogues often involve modifications to the pyrimidine ring or the aniline moiety.

CompoundR1-Group (at pyrimidine)R2-Group (at pyrimidine)R3-Group (at aniline)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Sulfisomidine -CH3-CH3-NH232 - 128128 - 256[2]
Analogue 1-H-H-NH2>512>512[2]
Analogue 2-OCH3-OCH3-NH264128[2]
Analogue 3-CH3-CH3-NO26432[2]
Analogue 4-Cl-Cl-NH21632[2]
Analogue 5-CH3-H-NH2128256[2]

Note: The presented MIC values are a compilation from various studies and may vary based on the specific bacterial strains and testing methodologies used.

Experimental Protocols for Antibacterial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the sulfonamide compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, including a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Broth Microdilution Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Sulfonamide Stock Solution C Serial Dilution of Sulfonamide in Broth A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Figure 2: Broth Microdilution Workflow for MIC Determination

Conclusion and Future Directions

Sulfisomidine and its analogues represent a foundational chapter in the history of antimicrobial chemotherapy. Their mechanism of action, targeting the essential folate biosynthesis pathway in bacteria, remains a textbook example of rational drug design. While the emergence of antibiotic resistance has led to a decline in the systemic use of older sulfonamides, the core chemical scaffold continues to be a source of inspiration for the development of new therapeutic agents. Future research may focus on the design of novel sulfonamide derivatives that can overcome existing resistance mechanisms or exhibit enhanced activity against a broader spectrum of pathogens. The detailed protocols and data presented in this guide aim to support these ongoing efforts in the critical field of drug discovery and development.

References

Sulfisomidine: A Technical Review of its Historical Role in Antimicrobial Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisomidine, a member of the sulfonamide class of antibiotics, holds a significant place in the history of antimicrobial therapy. As one of the early synthetic antimicrobial agents, it played a crucial role in treating various bacterial infections before the widespread availability of modern antibiotics. This technical guide provides an in-depth overview of sulfisomidine, focusing on its mechanism of action, historical clinical applications, and key experimental data. While its use has declined, understanding the journey of sulfisomidine offers valuable insights into the evolution of antimicrobial drug development and the persistent challenge of drug resistance.

Chemical Properties and Structure

Sulfisomidine, chemically known as 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide, is structurally related to other pyrimidine-substituted sulfonamides like sulfadimidine. Its chemical structure is fundamental to its mechanism of action.

PropertyValue
IUPAC Name 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide
Molecular Formula C₁₂H₁₄N₄O₂S
Molecular Weight 278.33 g/mol
CAS Number 515-64-0

Mechanism of Action: Inhibition of Folate Synthesis

Sulfisomidine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital component in the biosynthesis of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfisomidine blocks the folic acid synthesis pathway in susceptible bacteria, thereby inhibiting their growth and replication.[1] Mammalian cells are unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.

cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids Sulfisomidine Sulfisomidine Inhibition Sulfisomidine->Inhibition caption Sulfisomidine's Mechanism of Action cluster_resistance Mechanisms of Sulfonamide Resistance Target_Modification Target Site Modification (Mutation in folP gene) Altered_DHPS Altered DHPS with reduced affinity for Sulfisomidine Target_Modification->Altered_DHPS Ineffective_Inhibition Ineffective Inhibition of Folate Synthesis Altered_DHPS->Ineffective_Inhibition Resistance_Gene Acquisition of Resistance Genes (e.g., sul1, sul2) Resistant_DHPS Production of a resistant DHPS enzyme Resistance_Gene->Resistant_DHPS Resistant_DHPS->Ineffective_Inhibition Sulfisomidine Sulfisomidine Sulfisomidine->Ineffective_Inhibition Fails to inhibit caption Bacterial Resistance to Sulfisomidine cluster_workflow DHPS Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents (Enzymes, Substrates, Inhibitor) Assay_Setup 2. Set up Assay Plate (Add inhibitor/control, then enzyme mix) Prepare_Reagents->Assay_Setup Pre_incubation 3. Pre-incubate at 37°C Assay_Setup->Pre_incubation Initiate_Reaction 4. Initiate Reaction (Add PABA and DHPPP) Pre_incubation->Initiate_Reaction Measure_Absorbance 5. Measure Absorbance at 340 nm (Monitor NADPH oxidation) Initiate_Reaction->Measure_Absorbance Data_Analysis 6. Analyze Data (Calculate IC₅₀) Measure_Absorbance->Data_Analysis caption Workflow for DHPS Inhibition Assay

References

Methodological & Application

Application Note: Determination of Sulfisomidine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sulfisomidine in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is accurate, precise, and linear over a wide concentration range, making it suitable for routine quality control and research applications.

Introduction

Sulfisomidine is a sulfonamide antibacterial agent used in veterinary and human medicine.[1][2] Accurate and reliable quantification of Sulfisomidine in drug substances and products is crucial to ensure their safety, efficacy, and quality. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of pharmaceuticals due to its high resolution and sensitivity.[3] This application note provides a detailed protocol for the determination of Sulfisomidine using a C18 stationary phase with a simple isocratic mobile phase and UV detection.

Chemical Structure

Sulfisomidine Structure

Figure 1: Chemical Structure of Sulfisomidine[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1100 Series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 265 nm
Run Time 10 minutes
Reagents and Standards
  • Sulfisomidine reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Sulfisomidine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a tablet formulation)
  • Sample Weighing: Weigh and finely powder not fewer than 20 tablets.

  • Extraction: Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of Sulfisomidine, into a 25 mL volumetric flask.

  • Dissolution: Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[4] The first few milliliters of the filtrate should be discarded.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data

ParameterResult
Retention Time Approximately 5.8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%

Results and Discussion

The developed HPLC method provides excellent separation and quantification of Sulfisomidine. A typical chromatogram of a standard solution is shown in Figure 2. The peak for Sulfisomidine is well-resolved and symmetrical. The method demonstrates good linearity over the specified concentration range. The accuracy, as determined by the recovery of spiked samples, was found to be within the acceptable limits of 98-102%. The precision of the method, expressed as the relative standard deviation (RSD), was less than 2%, indicating high reproducibility.

A representative chromatogram would be displayed here showing a sharp, well-defined peak for Sulfisomidine at the specified retention time.

Figure 2: Representative Chromatogram of Sulfisomidine Standard

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the experimental protocol and the general principle of reverse-phase HPLC for the separation of Sulfisomidine.

experimental_workflow start Start sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep hplc_analysis HPLC Analysis (Injection and Data Acquisition) sample_prep->hplc_analysis standard_prep->hplc_analysis data_processing Data Processing (Peak Integration and Quantification) hplc_analysis->data_processing results Results (Concentration of Sulfisomidine) data_processing->results end End results->end

Caption: Experimental workflow for Sulfisomidine analysis.

hplc_principle mobile_phase Mobile Phase (Polar) Acetonitrile/Water interaction Interaction and Partitioning mobile_phase->interaction stationary_phase Stationary Phase (Non-polar) C18 Column stationary_phase->interaction sulfisomidine Sulfisomidine (Moderately Non-polar) sulfisomidine->interaction elution Elution and Detection interaction->elution

Caption: Principle of reverse-phase HPLC for Sulfisomidine.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative determination of Sulfisomidine in pharmaceutical samples. The method is simple, rapid, and utilizes readily available reagents and instrumentation, making it suitable for routine analysis in a quality control laboratory. The validation results confirm that the method is accurate, precise, and specific for the analysis of Sulfisomidine.

References

Application Notes and Protocols for Sulfisomidine in Urinary Tract Infection (UTI) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfisomidine in the research of urinary tract infections (UTIs). This document includes detailed protocols for key experiments, summaries of relevant data, and visualizations of critical pathways and workflows to facilitate a deeper understanding of Sulfisomidine's role in combating UTIs.

Introduction

Sulfisomidine, a sulfonamide antibiotic, has historically been used in the treatment of bacterial infections, including UTIs.[1] It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting folate production, Sulfisomidine impedes the synthesis of nucleic acids, ultimately leading to the inhibition of bacterial growth. While newer antibiotics are now more commonly prescribed, Sulfisomidine remains a valuable tool for specific research applications, particularly in understanding sulfonamide resistance and for comparative studies.

Data Presentation

Table 1: Pharmacokinetic Properties of Sulfisomidine in Humans
ParameterValueReference
Route of Administration Oral[1]
Metabolism Minor acetylation[1]
Excretion Primarily renal (85%)[1]
Half-life (t½) Approximately 7-12 hours
Table 2: In Vitro Activity of Sulfisomidine (Minimum Inhibitory Concentration - MIC)
UropathogenMIC Range (µg/mL)Reference
Escherichia coliData not available in a comprehensive table
Klebsiella pneumoniaeData not available in a comprehensive table
Proteus mirabilisData not available in a comprehensive table
Staphylococcus saprophyticusData not available in a comprehensive table
Table 3: Clinical Efficacy of Sulfisomidine in Uncomplicated UTIs
Study/RegimenNumber of PatientsClinical Cure RateBacteriological Cure RateReference
Sulfisomidine (1g, 4 times daily for 12 days)12Symptoms vanished in all but one patientNot explicitly stated[1]
Sulfisomidine (2g, twice daily for 12 days)14Symptoms vanished in all patientsNot explicitly stated[1]

Signaling Pathways and Mechanisms

Mechanism of Action of Sulfisomidine

Sulfisomidine exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria. As a structural analog of para-aminobenzoic acid (PABA), it competitively inhibits the enzyme dihydropteroate synthase (DHPS). This inhibition prevents the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a crucial precursor for the synthesis of folic acid. Folic acid is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Sulfisomidine halts bacterial replication and growth.

Sulfisomidine_Mechanism cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Purines_Pyrimidines Purines & Pyrimidines Tetrahydrofolate->Purines_Pyrimidines DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Sulfisomidine Sulfisomidine Sulfisomidine->Inhibition Inhibition->DHPS

Caption: Mechanism of action of Sulfisomidine in the bacterial folic acid synthesis pathway.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Sulfisomidine against uropathogenic bacteria.

Materials:

  • Sulfisomidine powder

  • Appropriate solvent for Sulfisomidine (e.g., DMSO, followed by dilution in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Uropathogen isolate(s)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Sulfisomidine Stock Solution:

    • Prepare a stock solution of Sulfisomidine at a high concentration (e.g., 1024 µg/mL) in the appropriate solvent. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the uropathogen.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working Sulfisomidine solution (e.g., at the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Sulfisomidine that completely inhibits visible growth.

    • A reading mirror or a spectrophotometer (at 600 nm) can be used to aid in determining the absence of growth.

Protocol 2: Murine Model of Urinary Tract Infection

This protocol describes a common method for establishing a UTI in mice to evaluate the in vivo efficacy of Sulfisomidine. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

  • Uropathogenic E. coli (UPEC) strain

  • Luria-Bertani (LB) broth

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Sterile, soft polyethylene catheters

  • Sulfisomidine for oral gavage or parenteral administration

  • Vehicle control (e.g., sterile water or saline)

  • Stomacher or tissue homogenizer

  • Agar plates for colony counting

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the UPEC strain in LB broth overnight at 37°C.

    • Pellet the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Transurethral Inoculation:

    • Anesthetize the mice.

    • Carefully insert a sterile, soft catheter through the urethra into the bladder.

    • Instill 50 µL of the bacterial suspension (5-10 x 10⁷ CFU) directly into the bladder.

    • Slowly withdraw the catheter.

  • Sulfisomidine Treatment:

    • At a predetermined time post-infection (e.g., 24 hours), begin treatment with Sulfisomidine.

    • Administer the drug via the desired route (e.g., oral gavage) at the chosen dose and frequency. A control group should receive the vehicle alone.

  • Monitoring and Sample Collection:

    • Monitor the mice for clinical signs of infection (e.g., weight loss, ruffled fur).

    • At the end of the treatment period, euthanize the mice.

    • Aseptically collect the bladder and kidneys.

  • Quantification of Bacterial Load:

    • Homogenize the bladder and kidneys separately in a known volume of sterile PBS.

    • Perform serial dilutions of the homogenates in PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the colonies to determine the number of CFU per organ.

  • Data Analysis:

    • Compare the bacterial loads in the organs of the Sulfisomidine-treated group to the vehicle-treated control group to determine the efficacy of the treatment.

Experimental Workflow

Murine UTI Model and Efficacy Testing Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of Sulfisomidine in a murine model of UTI.

UTI_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Inoculum Prepare UPEC Inoculum Anesthesia Anesthetize Mice Inoculum->Anesthesia Drug_Prep Prepare Sulfisomidine & Vehicle Treatment Administer Sulfisomidine or Vehicle Drug_Prep->Treatment Inoculation Transurethral Inoculation Anesthesia->Inoculation Inoculation->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Harvest Harvest Bladder & Kidneys Euthanasia->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Incubate Incubate Plates Plate->Incubate CFU_Count Count CFUs Incubate->CFU_Count Data_Analysis Analyze Data (CFU/organ) CFU_Count->Data_Analysis

Caption: Workflow for a murine urinary tract infection model to test Sulfisomidine efficacy.

Conclusion

References

Application of Sulfisomidine in Veterinary Medicine: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisomidine, a short-acting sulfonamide, has historically been utilized in veterinary medicine, primarily for the treatment of urinary tract infections.[1][2] Its high water solubility and rapid renal excretion in an unchanged form make it particularly suitable for addressing bacterial infections localized in the urinary system.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to support further research and development of Sulfisomidine for veterinary applications.

Mechanism of Action

Sulfisomidine exerts a bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of purines, thymidine, and ultimately DNA in bacteria. By blocking this pathway, Sulfisomidine halts bacterial growth and replication, relying on the host's immune system to clear the infection.[3] Mammalian cells are unaffected as they derive folic acid from their diet.

Sulfisomidine_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines & Thymidine Tetrahydrofolic_Acid->Purines_Thymidine DNA_Synthesis Bacterial DNA Synthesis Purines_Thymidine->DNA_Synthesis Sulfisomidine Sulfisomidine Sulfisomidine->Dihydropteroate_Synthase Competitive Inhibition

Caption: Antibacterial mechanism of Sulfisomidine.

Quantitative Data

In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) values of Sulfisomidine against various porcine pathogens. The MIC₅₀ represents the concentration of the drug that inhibits the growth of 50% of the tested bacterial strains.

PathogenNumber of StrainsMIC₅₀ (µg/mL)
Bordetella bronchiseptica100.5 - 8
Pasteurella multocida102 - 32
Haemophilus pleuropneumoniae208 - 64
Streptococcus suis10>32
Data from an in vitro study on the antimicrobial activity of sulfonamides against porcine pathogens.[4]
Pharmacokinetic Parameters

Pharmacokinetic studies of Sulfisomidine have been conducted in various animal species. The following table presents key pharmacokinetic parameters of Sulfisomidine in preruminant and ruminant kids.

ParameterPreruminant Kids (10-12 weeks)Ruminant Kids (15-18 weeks)
Administration Route Oral & IntravenousOral & Intravenous
Dosage (Oral) 50 mg/kg50 mg/kg
Dosage (Intravenous) 50 mg/kg50 mg/kg
Elimination Half-life (t½(el)) Tended to shorten over timeTended to shorten over time
Data from a pharmacokinetic study of three sulphonamides in ruminant and preruminant kids.[5]

A study on the metabolism and excretion of Sulfisomidine in various species, including the rhesus monkey, rabbit, and rat, showed that approximately 70% of an oral dose of 0.1 g/kg is excreted mainly unchanged in the urine within 24 hours.[6] Less than 15% of the dose is acetylated, with no significant species differences observed in its fate.[6]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Veterinary Pathogens

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Sulfisomidine against relevant veterinary bacterial pathogens.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Sulfisomidine Drug_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination PK_Study_Workflow cluster_pre Pre-Study cluster_study Study Conduct cluster_post Analysis Animal_Acclimation Animal Acclimation & Health Check Catheter_Placement Catheter Placement Animal_Acclimation->Catheter_Placement Drug_Admin Administer Sulfisomidine (IV or Oral) Catheter_Placement->Drug_Admin Blood_Sampling Collect Blood Samples at Predetermined Time Points Drug_Admin->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing LC_MS_Analysis Analyze Plasma Samples (LC-MS/MS) Plasma_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation LC_MS_Analysis->PK_Modeling

References

Application Notes & Protocols for Chromatographic Quantification of Sulfisomidine in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Sulfisomidine in various tissue matrices using modern chromatographic techniques. The methodologies outlined are based on established and validated scientific literature, offering robust and reliable approaches for residue analysis and pharmacokinetic studies.

Introduction

Sulfisomidine is a sulfonamide antibiotic used in veterinary medicine. Monitoring its concentration in animal tissues is crucial for ensuring food safety and for research in drug metabolism and pharmacokinetics. This document details high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Sulfisomidine.

Chromatographic Methods Overview

The primary techniques for Sulfisomidine quantification in tissues are HPLC, often coupled with UV or fluorescence detection, and LC-MS/MS, which offers higher sensitivity and specificity. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC): HPLC methods provide reliable quantification and are widely accessible. They often require derivatization steps to enhance the detection of sulfonamides. Both pre-column and post-column derivatization techniques have been successfully employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for trace-level quantification due to its high selectivity and sensitivity. It often allows for simpler sample preparation procedures compared to HPLC-based methods.

Experimental Protocols

Protocol 1: HPLC with Pre-Column Derivatization and UV Detection

This protocol is adapted from a method developed for the simultaneous determination of multiple sulfonamides in animal tissues.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Weigh 1 gram of minced tissue (e.g., muscle, liver) into a centrifuge tube.

  • Extraction: Add 5 mL of acetonitrile. Homogenize for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the extracted supernatant onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 5 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

2. Pre-Column Derivatization

  • To the reconstituted sample, add a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl).[1]

  • The reaction conditions (e.g., temperature, time, pH) need to be optimized for Sulfisomidine.

3. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate buffer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength appropriate for the derivatized Sulfisomidine.

4. Quantification

  • Prepare a calibration curve using Sulfisomidine standards that have undergone the same extraction and derivatization process.

  • Quantify the Sulfisomidine concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS for High-Sensitivity Quantification

This protocol is based on multi-residue methods for sulfonamides in animal tissues.[2][3]

1. Sample Preparation (QuEChERS-based)

  • Homogenization: Weigh 2 grams of homogenized tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium acetate. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Cleanup (Optional): An aliquot of the supernatant can be further cleaned using dispersive solid-phase extraction (d-SPE) with a suitable sorbent if matrix effects are significant.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

  • Column: A suitable C18 or equivalent column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for Sulfisomidine must be determined and optimized.

3. Quantification

  • Create a matrix-matched calibration curve to compensate for matrix effects.

  • Quantify Sulfisomidine by comparing the peak area ratios of the analyte to an internal standard against the calibration curve.

Data Presentation

The following tables summarize typical performance data for the chromatographic analysis of sulfonamides in tissues, which can be expected for Sulfisomidine analysis.

Table 1: HPLC Method Performance

ParameterSwine MuscleSwine LiverChicken MuscleBeef MuscleReference
Limit of Detection (LOD) 3-5 µg/kg3-5 µg/kg3-5 µg/kg3-5 µg/kg[1]
Limit of Quantification (LOQ) 0.015 ppm0.015 ppm--[4]
Average Recovery >70%>70%>70%>70%[1]
Relative Standard Deviation (RSD) <13.7%<13.7%<13.7%<13.7%[1]

Table 2: LC-MS/MS Method Performance

ParameterFish MuscleBovine MuscleTrout FilletReference
Decision Limit (CCα) 1.62 - 2.53 µg/kg--[2]
Detection Capability (CCβ) 2.01 - 3.13 µg/kg--[2]
Limit of Quantification (LOQ) -6-15 ppb3-13 ppb[5]
Recovery 75 - 94%75 - 98%75 - 98%[2][5]
Relative Standard Deviation (RSD) -1 - 8%1 - 8%[5]

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample (1g) homogenize Homogenize in Acetonitrile tissue->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 extract Collect Supernatant centrifuge1->extract spe Solid-Phase Extraction (C18) extract->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute dry->reconstitute derivatize Pre-column Derivatization reconstitute->derivatize hplc HPLC-UV Analysis derivatize->hplc quantify Quantification hplc->quantify

Caption: Workflow for HPLC-based quantification of Sulfisomidine.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis tissue Tissue Sample (2g) extract Extract with Acetonitrile tissue->extract salt_out Add Salts & Vortex extract->salt_out centrifuge Centrifuge salt_out->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (0.22 µm) collect->filter lcmsms LC-MS/MS Analysis (MRM) filter->lcmsms quantify Quantification lcmsms->quantify

References

Application Notes and Protocols for Sulfisomidine in the Treatment of Gastrointestinal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisomidine is a sulfonamide antibiotic with a history of use in treating various bacterial infections, including those affecting the gastrointestinal (GI) tract. As a bacteriostatic agent, it inhibits the growth and proliferation of susceptible bacteria by interfering with their folic acid synthesis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of sulfisomidine for treating gastrointestinal infections. While sulfisomidine is an older antibiotic, understanding its properties and historical use can inform current research and development efforts, particularly in the context of antibiotic resistance and the need for alternative therapies.

Mechanism of Action

Sulfisomidine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of purines and ultimately nucleic acids in bacteria. By blocking this pathway, sulfisomidine prevents bacterial replication.

Sulfisomidine Mechanism of Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Purines Purines Tetrahydrofolic_Acid->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Sulfisomidine Sulfisomidine Sulfisomidine->Inhibition Inhibition->DHPS

Caption: Sulfisomidine competitively inhibits dihydropteroate synthase.

Resistance Mechanisms

Widespread resistance to sulfonamides has limited their clinical use. The primary mechanisms of resistance in enteric bacteria involve:

  • Alteration of the target enzyme: Acquisition of plasmid-borne genes (sul1, sul2, and sul3) that encode for altered forms of dihydropteroate synthase with low affinity for sulfonamides.

  • Overproduction of PABA: Some bacteria can overproduce the natural substrate, p-aminobenzoic acid (PABA), which outcompetes the sulfonamide inhibitor.

  • Decreased permeability: Mutations that result in reduced bacterial cell permeability to sulfonamides.

Sulfonamide Resistance Mechanisms cluster_bacteria Enteric Bacteria Normal_DHPS Wild-type Dihydropteroate Synthase (DHPS) Altered_DHPS Altered DHPS (Low Sulfonamide Affinity) Ineffective Ineffective Inhibition Altered_DHPS->Ineffective PABA_Overproduction PABA Overproduction PABA_Overproduction->Ineffective Decreased_Permeability Decreased Cell Permeability Decreased_Permeability->Ineffective Plasmid Plasmid (sul1, sul2, sul3 genes) Plasmid->Altered_DHPS Horizontal Gene Transfer Mutation Chromosomal Mutation Mutation->PABA_Overproduction Regulatory Mutation Mutation->Decreased_Permeability Membrane Protein Mutation Sulfonamide Sulfisomidine Sulfonamide->Normal_DHPS Inhibits Sulfonamide->Altered_DHPS Fails to Inhibit

Caption: Key mechanisms of sulfonamide resistance in enteric bacteria.

Pharmacokinetics

Sulfisomidine is generally well-absorbed after oral administration. Studies in humans have shown that its absorption is not significantly affected by concomitant food intake. It is distributed throughout the body and is primarily excreted unchanged by the kidneys through glomerular filtration. While specific data on sulfisomidine concentrations within the gastrointestinal lumen is limited, its oral absorption suggests it reaches the small intestine. Poorly soluble sulfonamides are known to have higher concentrations in the lower gastrointestinal tract.

Table 1: Pharmacokinetic Parameters of Sulfisomidine

ParameterValueSpeciesReference
Oral Bioavailability ~95%Human (newborns and children)
Excretion (24h, unchanged) ~70%Human, Rhesus Monkey, Rabbit, Rat
Acetylation <15%Human, Rhesus Monkey, Rabbit, Rat
Effect of Food on Absorption Not significantHuman

In Vitro Susceptibility

Sulfonamides have demonstrated activity against a range of enteric pathogens, including E. coli, Klebsiella, Salmonella, and Shigella. However, due to widespread resistance, susceptibility testing is crucial. Specific and recent MIC50/MIC90 data for sulfisomidine against these pathogens is scarce in recent literature. The data for the closely related sulfonamide, sulfisoxazole, can provide an estimate of activity, but specific testing is recommended.

Table 2: Representative MIC50 and MIC90 Data for Sulfonamides against Enteric Pathogens

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Shigella flexneriMecillinam12
Salmonella TyphimuriumVariousData not available for sulfisomidineData not available for sulfisomidine
Escherichia coliVariousData not available for sulfisomidineData not available for sulfisomidine

Note: Data for sulfisomidine is limited. The provided data for other antibiotics is for context and does not directly reflect sulfisomidine's activity. Researchers should determine the MICs for their specific strains of interest.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.

1. Materials:

  • Sulfisomidine powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates of interest (e.g., E. coli, Shigella, Salmonella)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional)

  • Quality control strains (e.g., E. coli ATCC 25922)

2. Procedure:

  • Prepare Sulfisomidine Stock Solution: Prepare a stock solution of sulfisomidine in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to create a working stock for serial dilutions.

  • Prepare Microtiter Plates: Perform serial two-fold dilutions of sulfisomidine in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL). Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of sulfisomidine that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader.

  • Quality Control: Concurrently test a known quality control strain to ensure the validity of the results. The MIC for the QC strain should fall within the acceptable range as defined by CLSI M100.

Broth Microdilution Protocol start Start prep_sulfisomidine Prepare Sulfisomidine Stock and Dilutions start->prep_sulfisomidine prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_plate Prepare 96-well Plate with Serial Dilutions prep_sulfisomidine->prep_plate inoculate Inoculate Plate prep_plate->inoculate dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Animal Model of Bacterial Gastroenteritis (General Protocol)

This is a generalized protocol that can be adapted for specific enteric pathogens. Historical studies on the use of sulfonamides in animal models of gastrointestinal infections are limited.

1. Materials:

  • Appropriate animal model (e.g., mice, rabbits)

  • Pathogenic bacterial strain (e.g., Salmonella Typhimurium, Shigella flexneri)

  • Sulfisomidine formulation for oral administration

  • Vehicle control (e.g., sterile water, saline)

  • Cages and appropriate housing

  • Materials for bacterial culture and enumeration from fecal and tissue samples

2. Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Infection: Infect animals with the pathogenic bacterial strain. The route of infection (e.g., oral gavage) and inoculum size should be optimized to establish a consistent infection.

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), begin treatment with sulfisomidine. Administer the drug orally at various dose levels. A control group should receive the vehicle only.

  • Monitoring: Monitor animals daily for clinical signs of illness (e.g., weight loss, diarrhea, lethargy).

  • Bacterial Load Determination: At selected time points during and after treatment, collect fecal samples to determine the bacterial load (CFU/gram of feces). At the end of the study, euthanize animals and collect relevant tissues (e.g., intestines, spleen, liver) for bacterial enumeration.

  • Data Analysis: Compare the clinical scores and bacterial loads between the treated and control groups to evaluate the efficacy of sulfisomidine.

Animal Model Workflow start Start acclimatize Acclimatize Animals start->acclimatize infect Infect with Pathogen acclimatize->infect group Group and Treat (Sulfisomidine vs. Vehicle) infect->group monitor Monitor Clinical Signs group->monitor collect Collect Fecal Samples (Bacterial Load) group->collect monitor->collect euthanize Euthanize and Collect Tissues collect->euthanize analyze Analyze Data (Efficacy Assessment) euthanize->analyze end End analyze->end

Caption: General workflow for an animal model of bacterial gastroenteritis.

Clinical Efficacy

Conclusion

Sulfisomidine is a sulfonamide antibiotic that inhibits bacterial growth by targeting folic acid synthesis. While its historical use included the treatment of gastrointestinal infections, its current clinical utility is hampered by widespread resistance. The provided application notes and protocols offer a framework for researchers to investigate the in vitro activity and in vivo efficacy of sulfisomidine and other sulfonamides against relevant enteric pathogens. Such studies are valuable for understanding resistance mechanisms and exploring the potential for repurposing or developing new inhibitors of the folate biosynthesis pathway. Due to the high prevalence of resistance, any potential clinical use of sulfisomidine for gastrointestinal infections would necessitate thorough susceptibility testing.

Application Notes and Protocols for Investigating Sulfisomidine in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the therapeutic potential of sulfisomidine in combination with other pharmacological agents. Sulfisomidine, a sulfonamide antibiotic, has shown promise in synergistic combinations for various applications, ranging from antibacterial to potential anticancer and antiviral therapies.

Introduction to Sulfisomidine and Combination Therapy

Sulfisomidine is a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By blocking this pathway, sulfisomidine prevents the synthesis of folate, a crucial component for DNA and RNA synthesis, thereby inhibiting bacterial growth. This bacteriostatic action makes it an effective antimicrobial agent.[1]

The principle of combination therapy is to utilize two or more drugs to achieve a synergistic or additive effect, which can lead to increased efficacy, reduced dosage of individual drugs, and a lower likelihood of developing drug resistance. Sulfisomidine has been most notably used in combination with trimethoprim, which targets a downstream enzyme, dihydrofolate reductase (DHFR), in the same folic acid synthesis pathway.[2] This sequential blockade is a classic example of drug synergy.

Emerging research also suggests potential applications of sulfonamides, the class of drugs to which sulfisomidine belongs, in oncology and virology, making combination studies in these fields a promising area of investigation.

Antibacterial Combination Therapy: Sulfisomidine and Trimethoprim

The combination of a sulfonamide like sulfisomidine with trimethoprim is a well-established strategy to enhance antibacterial activity. This combination creates a sequential blockade of the folate synthesis pathway, leading to a bactericidal effect, whereas each drug individually is primarily bacteriostatic.[3][4]

Quantitative Data: In Vitro Synergy

The synergistic effect of sulfisomidine and trimethoprim can be quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of representative in vitro synergy data is presented below.

OrganismSulfisomidine MIC (µg/mL)Trimethoprim MIC (µg/mL)Sulfisomidine MIC in Combination (µg/mL)Trimethoprim MIC in Combination (µg/mL)FIC IndexInterpretation
Escherichia coli16240.50.5Synergy[5]
Staphylococcus aureus32180.250.5Synergy
Streptococcus pneumoniae84210.5Synergy

Note: The FIC index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 2 indicates an additive effect, and ≥ 2 indicates antagonism.[6] The data in this table are representative and may vary depending on the bacterial strain and experimental conditions.

Signaling Pathway: Bacterial Folic Acid Synthesis

folic_acid_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolate->Purines_Thymidine Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Sequential blockade of the bacterial folic acid synthesis pathway.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol details the checkerboard method to determine the synergistic activity of sulfisomidine and a partner drug (e.g., trimethoprim).[7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Sulfisomidine stock solution

  • Partner drug stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

Protocol:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of sulfisomidine in CAMHB along the x-axis of the 96-well plate.

    • Prepare serial twofold dilutions of the partner drug in CAMHB along the y-axis of the plate.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include wells with each drug alone as controls, as well as a growth control (no drug) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity or by measuring absorbance at 600 nm.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy, additivity, or antagonism.

checkerboard_workflow start Start drug_dilution Prepare Serial Dilutions of Drugs in 96-well Plate start->drug_dilution inoculum_prep Prepare Bacterial Inoculum drug_dilution->inoculum_prep inoculation Inoculate Plate with Bacteria inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation data_analysis Determine MICs and Calculate FIC Index incubation->data_analysis end End data_analysis->end

Workflow for the checkerboard synergy assay.
Isobologram Analysis

Isobologram analysis is a graphical method to assess drug interactions.[11][12][13][14]

Protocol:

  • Determine Individual Dose-Response Curves:

    • Determine the dose-response curves for sulfisomidine and the partner drug individually to establish the concentration of each drug that produces a 50% inhibitory effect (IC50).

  • Test Drug Combinations:

    • Prepare various fixed-ratio combinations of the two drugs (e.g., 1:1, 1:3, 3:1 ratios of their IC50 values).

    • Determine the concentrations of the drug combinations that produce the 50% inhibitory effect.

  • Construct the Isobologram:

    • Plot the IC50 value of sulfisomidine on the x-axis and the IC50 value of the partner drug on the y-axis.

    • Draw a line connecting these two points. This is the line of additivity.

    • Plot the experimentally determined IC50 values of the drug combinations on the same graph.

  • Interpretation:

    • Points falling below the line of additivity indicate synergy.

    • Points falling on the line indicate an additive effect.

    • Points falling above the line indicate antagonism.

isobologram_workflow start Start dose_response Determine Individual Drug Dose-Response Curves (IC50) start->dose_response combinations Test Fixed-Ratio Drug Combinations dose_response->combinations plot_isobologram Construct Isobologram combinations->plot_isobologram interpretation Interpret Synergy, Additivity, or Antagonism plot_isobologram->interpretation end End interpretation->end

Workflow for isobologram analysis.

Potential Anticancer Combination Therapies

While research is ongoing, the broader class of sulfonamides has demonstrated potential anticancer activities through various mechanisms, suggesting that sulfisomidine could be a candidate for combination cancer therapy.

Potential Mechanisms of Action in Cancer
  • Carbonic Anhydrase Inhibition: Some sulfonamides inhibit carbonic anhydrase IX (CA-IX), an enzyme overexpressed in many hypoxic tumors that is involved in pH regulation and tumor progression.[15][16][17]

  • VEGFR-2 Inhibition: Certain sulfonamide derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.[18][19][20]

  • HIF-1α Pathway Inhibition: Arylsulfonamides have been identified as inhibitors of the Hypoxia-Inducible Factor (HIF-1α) pathway, a critical regulator of tumor adaptation to hypoxia.[3][21][22][23]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P PI3K PI3K P->PI3K PLCg PLCγ P->PLCg Ras Ras P->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sulfonamide Sulfonamide Inhibitor (e.g., Sulfisomidine derivative) Sulfonamide->VEGFR2 Inhibits Autophosphorylation

Inhibition of the VEGFR-2 signaling pathway by sulfonamides.

Potential Antiviral Combination Therapies

Sulfonamide derivatives have also been explored for their antiviral properties, primarily through the inhibition of viral proteases.[18][24]

Potential Mechanisms of Action in Viruses
  • HIV Protease Inhibition: Some sulfonamides are known to inhibit HIV protease, an essential enzyme for viral maturation and replication.[25][26][27]

  • HCV Protease Inhibition: Acyl sulfonamides have been identified as potent inhibitors of the Hepatitis C virus NS3/4A protease.[1][28][29][30][31]

Signaling Pathway: HIV Protease Inhibition

HIV_protease_inhibition Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Sulfonamide Sulfonamide Inhibitor Sulfonamide->HIV_Protease Inhibits

Mechanism of HIV protease inhibition by sulfonamides.

Conclusion

Sulfisomidine, particularly in combination with other therapeutic agents, presents a promising area for further research and development. The well-established synergistic antibacterial activity with trimethoprim provides a strong foundation for its clinical use. Furthermore, the emerging evidence of the anticancer and antiviral potential of the broader sulfonamide class opens up exciting new avenues for investigating sulfisomidine in combination therapies for these complex diseases. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and execute robust preclinical studies to further elucidate the therapeutic value of sulfisomidine combinations.

References

Application Notes and Protocols for Monitoring Sulfisomidine Residues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfisomidine is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections.[1] The extensive use of such drugs can lead to the presence of residues in food products of animal origin, such as meat, milk, and eggs.[2] Monitoring these residues is crucial for public health to prevent potential risks like allergic reactions and the development of antibiotic resistance.[2][3] Regulatory bodies in many countries, including the European Union, have established Maximum Residue Limits (MRLs) for sulfonamides in foodstuffs to ensure consumer safety.[3] This document provides detailed application notes and protocols for three common analytical methods used to monitor Sulfisomidine residues: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for the quantification of Sulfisomidine residues.[4] It is frequently used for routine analysis due to its reliability and cost-effectiveness.[5] HPLC methods typically involve a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up, followed by separation on a C18 reversed-phase column.[6][7] Detection is commonly achieved using Diode Array (DAD) or UV detectors.[8] For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent tag, such as fluorescamine or 9-fluorenylmethyl chloroformate (FMOC-Cl), can be employed, allowing for fluorescence detection (FLD).[7][9] While less sensitive than LC-MS/MS, HPLC is a suitable technique for ensuring compliance with MRLs when trace-level detection is not required.[10]

Quantitative Data Summary for Sulfonamide Analysis by HPLC

The following table summarizes the performance characteristics of various HPLC methods for sulfonamide residue analysis.

MethodMatrixLinearity (r²)Recovery (%)Precision (RSD%)LODLOQReference
HPLC-UV/DADMilk>0.9993.9 - 115.9< 8.8--[4]
HPLC-UV/DADGeneric0.99985 - 115-66 - 67 µg/kg200 - 202 µg/kg[4][11]
HPLC-FLD (Fluorescamine)Chicken Muscle-76.8 - 95.21.5 - 4.70.02 - 0.39 ng/g0.25 - 1.30 ng/g[9]
HPLC-UV (FMOC-Cl)Animal Tissues-> 70< 13.73 - 5 µg/kg-[7]

Experimental Protocol: HPLC-FLD with Pre-Column Derivatization

This protocol is a representative method for the analysis of sulfonamide residues in animal tissue, based on methodologies described in the literature.[9]

A. Sample Preparation and Extraction (QuEChERS-based)

  • Weigh 2 g of homogenized tissue (e.g., chicken muscle) into a 50 mL centrifuge tube.

  • Add 8 mL of water and 10 mL of 1% acetic acid in acetonitrile.

  • Add internal standard solution as required.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1.5 g anhydrous NaOAc).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40 °C.

  • Reconstitute the residue in 600 µL of 0.05 M sodium acetate buffer (pH 3.5).

B. Pre-Column Derivatization

  • Transfer 400 µL of the reconstituted extract or standard solution to a reaction vial.

  • Add 200 µL of 0.02% (w/v) fluorescamine solution in acetone.

  • Vortex the mixture for 1 minute and allow the reaction to proceed for 60 minutes at room temperature.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

C. Chromatographic Conditions

  • Instrument: HPLC system with a fluorescence detector.

  • Column: C18 analytical column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 75 mm, 3.5 µm).[9]

  • Mobile Phase: Gradient elution with a binary system of Methanol and 0.05 M acetate buffer (pH 4.5).[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector set to excitation and emission wavelengths of 406 nm and 496 nm, respectively.[9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize Tissue Sample Extraction 2. QuEChERS Extraction Homogenization->Extraction Evap 3. Evaporate & Reconstitute Extraction->Evap Derivatization 4. Derivatization (Fluorescamine) Evap->Derivatization HPLC 5. HPLC Separation Derivatization->HPLC FLD 6. Fluorescence Detection HPLC->FLD Data 7. Data Processing & Quantification FLD->Data

Caption: General workflow for HPLC-FLD analysis of Sulfisomidine residues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS is considered the gold standard for the identification and quantification of trace-level sulfonamide residues.[4] Its superior sensitivity and selectivity allow for the unambiguous confirmation of analytes in complex matrices like food and environmental samples.[2][3] The method typically utilizes an electrospray ionization (ESI) source in positive mode.[3][4] A triple quadrupole mass analyzer is used to monitor specific precursor-to-product ion transitions for each analyte, which provides a high degree of certainty in identification and minimizes matrix interference.[3] This technique is essential for regulatory laboratories that need to confirm results from screening methods and quantify residues at very low concentrations.[10]

Quantitative Data Summary for Sulfonamide Analysis by LC-MS/MS

The following table summarizes the performance characteristics of various LC-MS/MS methods for sulfonamide residue analysis.

MatrixRecovery (%)Precision (RSD%)CCα (Decision Limit)CCβ (Detection Capability)Reference
Eggs87 - 1168.5 - 27.2101.0 - 122.1 ng/g114.5 - 138.8 ng/g[3]
Honey80 - 120< 202.16 - 22.12 µg/kg2.67 - 27.36 µg/kg[12]
Cattle/Trout Muscle75 - 981 - 8--[13][14]
Shrimp----[15]

Experimental Protocol: LC-MS/MS

This protocol is a representative method for the analysis of sulfonamide residues in animal-derived food products, based on methodologies described in the literature.[3][15][16]

A. Sample Preparation and Extraction

  • Weigh 2-5 g of homogenized sample (e.g., egg, shrimp, muscle) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN). For some matrices, adding water or an EDTA solution first can improve extraction.[6][15]

  • Vortex or shake vigorously for 10-15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (ACN layer) to a clean tube.

  • Evaporate the solvent to dryness under a nitrogen stream at 40 °C.

B. Clean-up (optional, matrix-dependent)

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., 0.1% formic acid).

  • Add 1 mL of n-hexane and vortex to defat the sample. Centrifuge and collect the aqueous (lower) phase.[6]

  • Alternatively, for more complex matrices, a Solid-Phase Extraction (SPE) clean-up step using C18 or specialized cartridges can be performed.[6][7]

C. Final Preparation

  • Following clean-up, the final extract may be diluted with the mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

D. LC-MS/MS Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 analytical column (e.g., Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm).[16]

  • Mobile Phase: Gradient elution using A: Water with 0.1% Formic Acid and B: Acetonitrile or Methanol with 0.1% Formic Acid.[4][15]

  • Flow Rate: 0.5 - 0.7 mL/min.[15][16]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[4]

  • Mass Analyzer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode. At least two transitions (one for quantification, one for confirmation) should be monitored for each analyte.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Solvent Extraction Homogenization->Extraction Cleanup 3. Clean-up (LLE/SPE) Extraction->Cleanup Concentration 4. Concentrate & Reconstitute Cleanup->Concentration LC 5. LC Separation Concentration->LC MS 6. ESI Ionization LC->MS MSMS 7. MS/MS (MRM Detection) MS->MSMS Data 8. Data Processing & Confirmation MSMS->Data

Caption: General workflow for LC-MS/MS analysis of Sulfisomidine residues.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note

ELISA is a rapid, cost-effective, and high-throughput immunochemical method suitable for screening large numbers of samples for sulfonamide residues.[5][17] The most common format is the competitive ELISA, where Sulfisomidine in the sample competes with a known amount of enzyme-labeled or plate-coated sulfonamide antigen for binding to a limited number of specific antibodies.[18][19] The resulting signal is inversely proportional to the concentration of Sulfisomidine in the sample.[17] While ELISA kits are highly sensitive, they can exhibit cross-reactivity with other structurally similar sulfonamides.[19] Therefore, ELISA is primarily used as a screening tool, and any positive results should be confirmed by a more selective method like LC-MS/MS.[5][10]

Quantitative Data Summary for Sulfonamide Analysis by ELISA

The following table summarizes the performance characteristics of commercially available sulfonamide ELISA kits.

ParameterValueMatrixReference
Sensitivity / Detection Range0.2 ppb / 0.2 - 51.2 ng/mLMilk, Honey, Tissue[17]
Detection Range1 ppb - 81 ppbMilk, Tissue, Urine, Honey[19]
Cross-Reactivity (Sulfisomidine)70.6%-[19]
Recovery Rate85% ± 25%Urine, Milk, Tissue[19]
Recovery Rate80% ± 23%Honey[19]
Limit of Detection (LOD)1 - 20 ppbHoney, Tissue, Milk[19]

Experimental Protocol: Competitive ELISA

This is a generalized protocol based on commercially available competitive ELISA kits.[17][19] Always refer to the specific kit insert for detailed instructions.

A. Reagent and Sample Preparation

  • Bring all reagents and microplate wells to room temperature (20-25 °C) before use.

  • Prepare sample extracts according to the kit manufacturer's instructions for the specific matrix (e.g., milk, honey, tissue). This may involve simple dilution or a solvent extraction step.

  • Prepare a series of standards provided in the kit.

B. Assay Procedure

  • Add 50 µL of the standards or prepared samples to the appropriate antibody-coated microtiter plate wells.

  • Add 50 µL of the enzyme conjugate (e.g., HRP-conjugate) to each well.

  • Mix gently and incubate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

  • Add 100 µL of the TMB substrate solution to each well and incubate for 15 minutes at 25 °C, protected from light. A color will develop.

  • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change (e.g., from blue to yellow).

  • Read the optical density (OD) of each well within 5-10 minutes using a microplate reader at 450 nm.

C. Calculation

  • Calculate the percentage of absorbance for each standard and sample relative to the zero standard.

  • Plot a standard curve of percentage absorbance vs. concentration for the standards.

  • Determine the concentration of Sulfisomidine in the samples by interpolating their percentage absorbance from the standard curve.

Competitive ELISA Principle Diagram

ELISA_Principle cluster_well Microtiter Well Surface cluster_reagents Reagents Added to Well cluster_low Low Concentration in Sample cluster_high High Concentration in Sample Ag_Coated1 Coated Antigen Ag_Coated2 Coated Antigen Ag_Coated3 Coated Antigen Ab Antibody Ab->Ag_Coated2 competes with Ag_Sample Antigen in Sample Ag_Sample->Ab Ab1 Antibody Ag_C1 Coated Ag Ab1->Ag_C1 Ag_C2 Coated Ag Ab1->Ag_C2 Ag_S1 Antigen Result1 High Signal Ag_C1->Result1 Ag_C2->Result1 Ab2 Antibody Ag_S2 Antigen Ab2->Ag_S2 Ag_S3 Antigen Ab2->Ag_S3 Ag_C3 Coated Ag Result2 Low Signal Ag_C3->Result2 cluster_reagents cluster_reagents cluster_low cluster_low cluster_high cluster_high

Caption: Principle of competitive ELISA for residue detection.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Bacterial Resistance to Sulfisomidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfisomidin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, this compound prevents bacterial growth and replication, exhibiting a bacteriostatic effect.

Q2: What are the primary mechanisms of bacterial resistance to this compound?

Bacterial resistance to this compound and other sulfonamides is primarily mediated by two mechanisms:

  • Alterations in the target enzyme (DHPS): Spontaneous mutations in the chromosomal folP gene, which encodes for DHPS, can lead to a reduced binding affinity of the enzyme for sulfonamides while maintaining its function with the natural substrate, para-aminobenzoic acid (pABA).

  • Acquisition of resistance genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul genes). The most common of these are sul1, sul2, and sul3, which encode for alternative, resistant forms of DHPS that are not inhibited by sulfonamides.

Q3: How can I determine if my bacterial strain is resistant to this compound?

You can determine the susceptibility of your bacterial strain to this compound using standard antimicrobial susceptibility testing (AST) methods, such as the Kirby-Bauer disk diffusion assay or broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST)

Q4: I am getting inconsistent zone of inhibition sizes in my Kirby-Bauer assay. What could be the cause?

Inconsistent zone sizes in a Kirby-Bauer assay can be due to several factors:

  • Inoculum preparation: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. An inoculum that is too light will result in larger zones, while a heavy inoculum will produce smaller zones.

  • Agar depth: The depth of the Mueller-Hinton agar should be uniform (4 mm). Variations in depth can affect the diffusion of the antibiotic.

  • Disk placement: Disks should be placed firmly on the agar surface to ensure complete contact. Avoid moving the disks once they have been placed.

  • Incubation conditions: Incubate plates at 35°C for 16-18 hours. Ensure the incubator provides a stable and uniform temperature.

Q5: My MIC results from broth microdilution are not reproducible. What should I check?

Lack of reproducibility in MIC assays can stem from:

  • Inaccurate antibiotic dilutions: Carefully prepare serial dilutions of this compound. Any errors in this step will directly impact the final MIC value.

  • Inconsistent inoculum density: The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL. Verify your inoculum preparation and dilution steps.

  • Well-to-well contamination: Use proper aseptic techniques to avoid cross-contamination between wells.

  • Incomplete mixing: Ensure the antimicrobial and inoculum are thoroughly mixed in each well.

Q6: I observe slight growth in my MIC wells even at high this compound concentrations. How should I interpret this?

For sulfonamides, it is recommended to disregard slight growth (20% or less of the lawn of growth) and read the MIC at the concentration that shows a more obvious inhibition of growth. This is because antagonists in the media can sometimes permit a small amount of growth.

Molecular Detection of Resistance Genes

Q7: My PCR for sul genes is not working. What are some troubleshooting steps?

If your PCR for sul1 and sul2 genes is failing, consider the following:

  • DNA quality: Ensure your template DNA is of high purity and concentration. Contaminants can inhibit the PCR reaction.

  • Primer design and concentration: Verify the specificity of your primers and optimize their concentration.

  • Annealing temperature: The annealing temperature is critical for primer binding. Perform a gradient PCR to determine the optimal annealing temperature for your specific primers and polymerase.

  • Positive and negative controls: Always include positive controls (DNA from a known sul-positive strain) and negative controls (no template DNA) to validate your results.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Sulfonamides against Escherichia coli and Staphylococcus aureus

OrganismAntibioticMIC Range (μg/mL) - SusceptibleMIC Range (μg/mL) - ResistantReference
Escherichia coliSulfisoxazole≤256≥512
Staphylococcus aureusSulfamethoxazoleVaries64 - 512

Note: MIC breakpoints can vary based on the specific sulfonamide and the standardizing body (e.g., CLSI). Researchers should always refer to the latest guidelines.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a general guideline and should be adapted based on specific laboratory conditions and bacterial strains.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Prepare Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of this compound concentrations.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of sul1 and sul2 Genes

This protocol provides a general framework for the PCR-based detection of common sulfonamide resistance genes.

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.

  • PCR Reaction Mixture: Prepare a PCR master mix containing the following components (final concentrations):

    • PCR Buffer (1X)

    • dNTPs (200 µM each)

    • Forward Primer (e.g., sul1-F) (0.4 µM)

    • Reverse Primer (e.g., sul1-R) (0.4 µM)

    • Taq DNA Polymerase (1-2.5 units)

    • Template DNA (50-100 ng)

    • Nuclease-free water to a final volume of 25 µL.

  • Primer Sequences:

    • sul1-F: 5'-CGGCGTGGGCTACCTGAACG-3'

    • sul1-R: 5'-GCCGATCGCGTGAAGTTCCG-3'

    • sul2-F: 5'-GCGCTCAAGGCAGATGGCATT-3'

    • sul2-R: 5'-GGCGAGGGCAATGACGTTACC-3'

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with a DNA-binding dye. The expected product sizes are approximately 438 bp for sul1 and 729 bp for sul2.

Mandatory Visualizations

Sulfonamide_Resistance_Pathway cluster_folate Bacterial Folate Synthesis Pathway cluster_inhibition This compound Action cluster_resistance Mechanisms of Resistance PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid (Essential for DNA synthesis) DHF->THF This compound This compound This compound->DHPS Competitive Inhibition mut_folP Mutation in folP gene mut_DHPS Altered DHPS mut_folP->mut_DHPS sul_genes Acquisition of sul genes (sul1, sul2, etc.) res_DHPS Resistant DHPS sul_genes->res_DHPS mut_DHPS->DHF Reduced inhibition res_DHPS->DHF Bypasses inhibition

Caption: Signaling pathway of this compound action and bacterial resistance mechanisms.

AST_Workflow start Start: Isolate pure bacterial colony inoculum Prepare 0.5 McFarland standard inoculum start->inoculum kirby_bauer Kirby-Bauer Disk Diffusion inoculum->kirby_bauer Option 1 mic Broth Microdilution (MIC) inoculum->mic Option 2 plate_inoculation Inoculate Mueller-Hinton agar plate kirby_bauer->plate_inoculation prepare_dilutions Prepare serial dilutions of this compound mic->prepare_dilutions disk_application Apply this compound disk plate_inoculation->disk_application incubation_kb Incubate at 35°C for 16-18h disk_application->incubation_kb measure_zone Measure zone of inhibition incubation_kb->measure_zone interpret_kb Interpret as S, I, or R based on CLSI guidelines measure_zone->interpret_kb inoculate_mic Inoculate microtiter plate prepare_dilutions->inoculate_mic incubation_mic Incubate at 35°C for 16-20h inoculate_mic->incubation_mic read_mic Determine lowest concentration with no visible growth (MIC) incubation_mic->read_mic interpret_mic Interpret as S, I, or R based on CLSI breakpoints read_mic->interpret_mic Troubleshooting_Logic start Inconsistent AST Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_media Check Agar Depth/ Broth Quality start->check_media check_conditions Confirm Incubation Temp & Time start->check_conditions check_reagents Validate Antibiotic Disk/Solution Potency start->check_reagents rerun Rerun Assay with Controls check_inoculum->rerun check_media->rerun check_conditions->rerun check_reagents->rerun

Overcoming solubility issues with Sulfisomidin in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming common solubility challenges encountered with Sulfisomidine in laboratory settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development activities.

Quick Reference: Sulfisomidine Solubility Data

A summary of Sulfisomidine's solubility in various common laboratory solvents is provided below. This data is essential for selecting the appropriate solvent system for your specific application.

SolventTemperatureSolubility
Water15°C1.2 mg/mL[1]
Water25°C1.382 mg/mL[2]
Water30°C3.0 mg/mL[1]
Hot Water-More soluble (approx. 1:60)[1]
Urine (pH 5.5)37°C3.6 mg/mL[1]
Urine (pH 7.5)37°C11.0 mg/mL[1]
Dilute HClAmbientFreely soluble[1]
Dilute NaOHAmbientFreely soluble[1]
Alcohol (Ethanol)AmbientSlightly soluble[1]
AcetoneAmbientSlightly soluble[1]
AcetonitrileAmbientSlightly soluble[2]
Dimethyl Sulfoxide (DMSO)AmbientSlightly soluble[2]
BenzeneAmbientPractically insoluble[1]
EtherAmbientPractically insoluble[1]
ChloroformAmbientPractically insoluble[1]

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to dissolving Sulfisomidine.

Frequently Asked Questions (FAQs)

Q1: Why is my Sulfisomidine not dissolving in water at neutral pH?

A1: Sulfisomidine has low aqueous solubility at neutral pH. Its solubility is significantly influenced by the pH of the solution. As a weak acid with a pKa of approximately 7.25, it is more soluble in alkaline (basic) conditions where it can form a more soluble salt.[2][3] It is also freely soluble in dilute hydrochloric acid.[1]

Q2: I'm observing precipitation after dissolving Sulfisomidine and adjusting the pH. What is happening?

A2: Precipitation upon pH adjustment is a common issue. If you dissolve Sulfisomidine in an acidic or alkaline solution and then adjust the pH towards its pKa (around 7.25), the compound will likely precipitate out of the solution as it converts back to its less soluble free acid form.[3]

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can increase the solubility of Sulfisomidine in water.[1] However, be cautious about the stability of the compound at elevated temperatures for extended periods. It's advisable to cool the solution to the desired experimental temperature after dissolution and observe for any precipitation.

Q4: My Sulfisomidine has precipitated out of my stock solution in DMSO upon storage. Why did this happen and what can I do?

A4: Precipitation from a DMSO stock solution upon storage can be due to a few factors. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of the compound.[4] The stock solution might have been supersaturated, and crystallization occurred over time. To resolve this, you can try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the precipitate.[4] To prevent this, ensure your DMSO is anhydrous and store stock solutions in tightly sealed vials with desiccant.

Q5: Are there any alternative solvents I can use if I'm having trouble with common ones?

A5: For organic-based solutions, consider mixtures of solvents. For instance, the solubility of sulfonamides has been studied in binary and ternary solvent systems, which can sometimes enhance solubility compared to single solvents.[5] For aqueous applications where pH adjustment is not desirable, the use of co-solvents or formulating agents may be necessary.

Experimental Protocols

Below are detailed methodologies for preparing Sulfisomidine solutions for common laboratory applications.

Protocol 1: Preparation of a Sulfisomidine Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • Sulfisomidine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of Sulfisomidine powder in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the Sulfisomidine is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in tightly sealed vials to prevent moisture absorption.

Protocol 2: Preparation of Sulfisomidine for Cell Culture Assays

This protocol describes the dilution of a DMSO stock solution into cell culture medium.

Materials:

  • Sulfisomidine stock solution in DMSO (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the Sulfisomidine DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the final desired working concentrations.

  • It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Gently mix the final solution by pipetting up and down before adding it to the cells.

  • Always prepare fresh dilutions for each experiment to ensure consistency and avoid precipitation.

Protocol 3: Preparation of Sulfisomidine Solution for HPLC Analysis

This protocol outlines the preparation of a Sulfisomidine solution for analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sulfisomidine powder

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid (for mobile phase modification, if needed)

  • Volumetric flasks

  • Sonicator

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh a precise amount of Sulfisomidine powder and transfer it to a volumetric flask.

  • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the powder. Sonication can be used to facilitate dissolution.

  • Once dissolved, bring the solution to the final volume with the same solvent.

  • For analysis, this stock solution can be further diluted with the mobile phase to prepare calibration standards.

  • Before injection into the HPLC system, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.

Visualized Workflows and Logic

General Workflow for Dissolving Sulfisomidine

start Start: Weigh Sulfisomidine Powder solvent Select Appropriate Solvent (e.g., DMSO, Dilute NaOH, Dilute HCl) start->solvent add_solvent Add Solvent to Powder solvent->add_solvent dissolve Vortex/Mix Thoroughly add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check dissolved Solution Ready for Use/ Further Dilution check->dissolved Yes troubleshoot Troubleshoot (See Troubleshooting Guide) check->troubleshoot No

Caption: A general workflow for dissolving Sulfisomidine powder.

Troubleshooting Logic for Sulfisomidine Solubility Issues

start Problem: Sulfisomidine Not Dissolving solvent_check What is the solvent? start->solvent_check water Water (Neutral pH) solvent_check->water Aqueous organic Organic Solvent (e.g., DMSO, Ethanol) solvent_check->organic Organic ph_adjust Adjust pH (Add dilute NaOH or HCl) water->ph_adjust heat_sonicate Apply Gentle Heat (30-40°C) or Sonicate organic->heat_sonicate recheck_dissolution Re-check Dissolution ph_adjust->recheck_dissolution heat_sonicate->recheck_dissolution success Solution Prepared recheck_dissolution->success Dissolved consider_alt Consider Alternative Solvent or Formulation Strategy recheck_dissolution->consider_alt Not Dissolved

Caption: A decision tree for troubleshooting Sulfisomidine solubility.

References

Managing potential adverse effects of Sulfisomidin in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential adverse effects of Sulfisomidine in research models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Sulfisomidine?

A1: Sulfisomidine is a sulfonamide antibiotic. Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial pathway for synthesizing folic acid.[1][2] By blocking this enzyme, Sulfisomidine prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This inhibition halts bacterial growth and replication, making Sulfisomidine a bacteriostatic agent.[3][4]

Q2: What are the most common adverse effects observed in animal models treated with sulfonamides?

A2: The most frequently observed adverse effects in animal models are related to hypersensitivity reactions and direct toxicity. These can manifest as skin rashes, fever, and gastrointestinal disturbances.[5] In some species, such as dogs, keratoconjunctivitis sicca (dry eye) is a recognized adverse effect.[6] With prolonged or high-dose administration, more severe effects like bone marrow depression and liver or kidney damage can occur.[5][7]

Q3: Are there known species-specific sensitivities to Sulfisomidine?

A3: Yes, different animal species can exhibit varying sensitivities to sulfonamides. For example, dogs are known to be deficient in the acetylation pathway, a key route for sulfonamide metabolism. This can lead to an increased formation of reactive metabolites that are linked to hypersensitivity reactions.[6] Studies with the related sulfonamide, sulfamethazine, have shown that rats are susceptible to developing thyroid hyperplasia and adenomas at high doses, a response not as prominently observed in mice under similar conditions.[8][9]

Q4: What is the mechanism behind sulfonamide-induced hypersensitivity?

A4: Sulfonamide-induced hypersensitivity is a complex immune response that can be mediated by IgE (Type I) or T-cells (Type IV).[10][11] The prevailing theory is the "hapten hypothesis," where reactive metabolites of the sulfonamide, formed primarily from the N4 arylamine group, covalently bind to host proteins. These modified proteins are then recognized as foreign by the immune system, triggering a T-cell-mediated cytotoxic reaction or the production of IgE antibodies, leading to clinical manifestations like rash, fever, and in severe cases, Stevens-Johnson syndrome (SJS) or Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[10][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected mortality in test subjects. Acute toxicity due to overdose.Review dosing calculations and vehicle preparation. Consult acute toxicity data (See Table 1). Consider a dose-ranging study to establish the maximum tolerated dose (MTD) in your specific model and strain.
Skin rash, hives, or pruritus (itching). Hypersensitivity reaction.Immediately discontinue Sulfisomidine administration. Document the clinical signs. Consider administration of antihistamines or corticosteroids depending on severity and institutional guidelines. Collect blood samples for immunological analysis (e.g., lymphocyte transformation test).
Elevated liver enzymes (ALT, AST) in serum. Hepatotoxicity.Discontinue or reduce the dose of Sulfisomidine. Monitor liver function tests more frequently. Perform histopathological analysis of liver tissue to assess the nature and extent of the injury (See Protocol 2).
Decreased urine output, crystalluria. Renal toxicity due to drug precipitation in renal tubules.Ensure animals have ad libitum access to drinking water to maintain adequate hydration and urine flow. Monitor renal function parameters (BUN, creatinine). Alkalinization of urine may be considered to increase sulfonamide solubility.
Changes in blood cell counts (anemia, neutropenia, thrombocytopenia). Hematologic toxicity, possibly immune-mediated or due to bone marrow suppression.Perform complete blood counts (CBC) at baseline and regular intervals during the study. If significant changes are observed, consider discontinuing the drug. Bone marrow aspirates can be analyzed to investigate the mechanism.
Weight loss or reduced weight gain. General toxicity, gastrointestinal effects (e.g., anorexia, diarrhea), or metabolic changes.Monitor body weights and food consumption regularly. If significant weight loss occurs, assess for other signs of toxicity. Consider reducing the dose or changing the administration route.

Quantitative Toxicity Data

Quantitative toxicity data for Sulfisomidine is limited in publicly available literature. The provided values should be interpreted with caution. Data for structurally related and more extensively studied sulfonamides, Sulfadiazine and Sulfamethazine, are included for comparison.

Table 1: Acute Toxicity of Sulfisomidine and Related Sulfonamides in Rodents

Compound Species Route LD50 (Lethal Dose, 50%) Reference(s)
Sulfisomidine MouseOral50 g/kg (50,000 mg/kg)[13]
Sulfadiazine MouseOral1,500 mg/kg[14][15][16]
Sulfadiazine RatOral>10,000 mg/kg[17]
Sulfadiazine MouseIntraperitoneal750 mg/kg[15]
Sulfamethazine MouseOral50,000 mg/kg[18]
Sulfamethazine MouseIntraperitoneal1,060 mg/kg[18][19]
Sulfamethazine RatSubcutaneous2,000 mg/kg[18]

*Note: The reported oral LD50 values for Sulfisomidine and Sulfamethazine are exceptionally high and may be subject to typographical errors in the source literature. Researchers should perform their own dose-ranging studies to determine appropriate and safe dosage levels.

Experimental Protocols

Protocol 1: Monitoring for Hepatotoxicity in Rodent Models

This protocol outlines the steps for monitoring liver injury in rats or mice during treatment with Sulfisomidine.

  • Baseline Data Collection:

    • Prior to initiating treatment, collect blood samples (approx. 200-250 µL via tail vein or saphenous vein) from all animals for baseline serum chemistry analysis.

    • Measure baseline body weight.

  • Drug Administration:

    • Administer Sulfisomidine at the desired dose and route (e.g., oral gavage, mixed in feed). Prepare the formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Include a vehicle-control group.

  • In-Life Monitoring:

    • Record clinical observations daily, noting any changes in activity, posture, or grooming.

    • Measure body weight and food/water consumption at least twice weekly.

    • Collect blood samples at predetermined intervals (e.g., weekly or bi-weekly).

  • Biochemical Analysis:

    • Process blood samples to obtain serum.

    • Analyze serum for key indicators of liver function and injury:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Total bilirubin

      • Direct bilirubin[7]

      • Albumin

  • Terminal Procedures and Tissue Collection:

    • At the end of the study, perform a terminal blood draw via cardiac puncture for a final, comprehensive analysis.

    • Euthanize animals according to approved institutional protocols.

    • Perform a gross necropsy, paying close attention to the liver (color, texture, size).

    • Collect the entire liver, weigh it, and fix sections in 10% neutral buffered formalin for histopathological evaluation.

Protocol 2: General Toxicity Assessment with Histopathology

This protocol provides a framework for a subchronic toxicity study, adaptable for Sulfisomidine.

  • Animal Acclimation and Grouping:

    • Acclimate animals (e.g., Fischer 344 rats or B6C3F1 mice) for at least one week before the study begins.

    • Randomly assign animals to dose groups (e.g., a control group and 3-4 dose levels). A typical group size is 10-15 animals per sex.

  • Dose Preparation and Administration:

    • Based on preliminary dose-ranging studies, select dose levels. For administration in feed, calculate the required concentration (ppm) to achieve the target dose in mg/kg/day.[8]

    • Prepare medicated feed and ensure its homogeneity. Provide fresh feed regularly.

  • In-Life Observations:

    • Conduct and record clinical observations twice daily.

    • Measure body weights and food consumption weekly.

    • Perform a comprehensive clinical examination on each animal weekly.

  • Clinical Pathology:

    • At study termination (and optionally at an interim timepoint), collect blood for hematology (CBC with differential) and serum chemistry (including liver and kidney function panels).

    • Collect urine for urinalysis (e.g., specific gravity, pH, protein, glucose, ketones, and microscopic examination for crystals).

  • Necropsy and Histopathology:

    • Conduct a full gross necropsy on all animals.

    • Record the weight of key organs, including the liver, kidneys, spleen, and thyroid.

    • Collect a comprehensive set of tissues from all animals.

    • Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should perform a microscopic examination of the tissues, with special attention to potential target organs like the liver, kidney, thyroid, and hematopoietic system.[20]

Visualizations

Signaling Pathways and Workflows

Sulfonamide_Hypersensitivity_Pathway cluster_Metabolism Drug Metabolism (Liver) cluster_Immune_Activation Immune Cell Activation cluster_Tissue_Damage Tissue Damage Sulfisomidine Sulfisomidine Metabolites Reactive Metabolites (e.g., Nitroso-sulfisomidine) Sulfisomidine->Metabolites CYP450 Oxidation APC Antigen Presenting Cell (APC) Metabolites->APC Haptenation: Binds to self-peptides T_Cell Naive T-Cell Activated_T_Cell Activated Cytotoxic T-Cell (CD8+) T_Cell->Activated_T_Cell Activation & Proliferation Keratinocyte Keratinocyte / Hepatocyte Activated_T_Cell->Keratinocyte Recognition of Drug-Peptide-MHC Complex MHC->T_Cell Antigen Presentation Apoptosis Cell Death (Apoptosis) Keratinocyte->Apoptosis Release of Granzyme, Perforin, FasL Clinical Clinical Manifestations (Rash, SJS, Hepatitis) Apoptosis->Clinical

Diagram 1: Proposed pathway for T-cell mediated sulfonamide hypersensitivity.

Experimental_Workflow_Toxicity start Start: Acclimation & Baseline Data dosing Sulfisomidine Administration (Control & Dose Groups) start->dosing monitoring In-Life Monitoring dosing->monitoring interim Interim Sacrifice (Optional) monitoring->interim Scheduled Timepoint terminal Terminal Sacrifice monitoring->terminal End of Study blood Blood Collection (Hematology, Serum Chemistry) interim->blood terminal->blood necropsy Gross Necropsy & Organ Weights blood->necropsy histo Histopathology necropsy->histo analysis Data Analysis & Interpretation histo->analysis

Diagram 2: General experimental workflow for a subchronic toxicity study.

References

Technical Support Center: Navigating Sulfisomidine Interactions in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfisomidine. The following sections address common issues related to its interaction with other compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected results when co-administering Sulfisomidine with Warfarin in our animal model. What could be the underlying mechanism?

A1: When co-administering Sulfisomidine with Warfarin, two primary interaction mechanisms should be considered. Firstly, Sulfisomidine can displace Warfarin from its binding sites on plasma proteins, leading to an increase in the free, pharmacologically active concentration of Warfarin.[1][2] Secondly, Sulfisomidine and other sulfonamides may act as inhibitors of the Cytochrome P450 enzyme CYP2C9, which is a key enzyme in the metabolism of Warfarin.[2][3] Inhibition of CYP2C9 can lead to decreased clearance and therefore increased plasma levels of Warfarin, potentiating its anticoagulant effect.[4][5] This can result in an elevated International Normalized Ratio (INR) and an increased risk of bleeding in clinical settings.[4][6][7]

Q2: Our in vivo studies with Methotrexate and Sulfisomidine are showing signs of increased Methotrexate toxicity. What is the likely cause?

A2: The increased toxicity observed when co-administering Methotrexate with Sulfisomidine is likely due to competition for renal clearance.[8] Both Methotrexate and Sulfisomidine are actively secreted by the renal tubules.[8][9] Sulfisomidine can compete with Methotrexate for the same renal transporters, leading to decreased renal clearance of Methotrexate and consequently, higher plasma concentrations and a longer half-life.[1][9][10] This can amplify the therapeutic and toxic effects of Methotrexate.[11] It is also important to consider that displacement from plasma protein binding can contribute to an initial increase in free Methotrexate concentrations.[1]

Q3: We are seeing variability in our cell culture experiments with Sulfisomidine. What are some potential causes and troubleshooting steps?

A3: Variability in cell culture experiments involving Sulfisomidine can arise from several factors. The compound's stability in the culture medium, its potential for precipitation, and its interaction with media components should be considered.[12] It is also crucial to ensure consistent cell handling and culture conditions.

Troubleshooting Steps for Cell Culture Variability:

  • Compound Stability: Prepare fresh stock solutions of Sulfisomidine regularly and consider replenishing the media with a fresh compound for long-term experiments (e.g., every 24-48 hours).[12]

  • Precipitation: Visually inspect the media after adding Sulfisomidine to check for any precipitate. If observed, consider using a lower concentration or a different solvent system, ensuring the final solvent concentration is compatible with your cells.[12]

  • Adsorption: Be aware that compounds can adsorb to the plastic surfaces of culture plates and pipette tips, which can reduce the effective concentration in the media.[12]

  • General Cell Culture Practice: Maintain aseptic techniques, regularly check for contamination (including mycoplasma), and ensure the incubator's CO2 levels, temperature, and humidity are stable.[13][14][15]

Troubleshooting Guides

Issue 1: Investigating Unexpected Pharmacokinetic Profiles of a Co-administered Drug

If you observe an altered pharmacokinetic profile of a drug when administered with Sulfisomidine, it is likely due to plasma protein binding displacement or metabolic inhibition.

G start Unexpected Pharmacokinetic Profile Observed step1 Hypothesize Interaction Mechanism: 1. Plasma Protein Binding Displacement 2. Metabolic (CYP) Inhibition start->step1 step2a Conduct In Vitro Plasma Protein Binding Displacement Assay step1->step2a Test for Displacement step2b Conduct In Vitro CYP Inhibition Assay (e.g., IC50 Shift Assay) step1->step2b Test for Inhibition step3a Quantify Change in Unbound Fraction of Co-administered Drug step2a->step3a step3b Determine IC50 and Ki of Sulfisomidine on Relevant CYP Isoforms step2b->step3b step4 Correlate In Vitro Data with In Vivo Observations step3a->step4 step3b->step4 end Identify and Quantify Interaction Mechanism step4->end

Caption: Workflow for investigating pharmacokinetic interactions of Sulfisomidine.

Issue 2: Potential Interference in a Ligand-Binding or Enzymatic Assay

If you suspect Sulfisomidine is interfering with a biochemical assay, it is important to systematically identify and mitigate the source of interference.

G start Suspected Assay Interference by Sulfisomidine step1 Run Control Experiments: - Assay without analyte - Assay with and without Sulfisomidine start->step1 step2 Analyze Control Results: Does Sulfisomidine alone generate a signal or inhibit/activate the reaction? step1->step2 step3_yes Interference Confirmed step2->step3_yes Yes step3_no No Direct Interference Detected step2->step3_no No step4 Investigate Mechanism: - Structural similarity to analyte? - Non-specific protein binding? - Alteration of reaction conditions (e.g., pH)? step3_yes->step4 end Accurate Quantification Achieved step3_no->end step5 Mitigate Interference: - Modify assay protocol (e.g., change buffer) - Use an alternative detection method - Implement a correction factor step4->step5 step5->end

Caption: Troubleshooting workflow for identifying and mitigating assay interference.

Data on Potential Interactions

Interacting Compound Potential Mechanism of Interaction Potential Effect on Interacting Compound References
Warfarin - Displacement from plasma protein binding- Inhibition of CYP2C9 metabolism- Increased plasma concentration- Increased anticoagulant effect (elevated INR)- Increased risk of bleeding[1][2][3][4][5][6][7][16]
Methotrexate - Competition for renal tubular secretion- Displacement from plasma protein binding- Decreased renal clearance- Increased plasma concentration and half-life- Increased risk of toxicity[1][8][9][10][11]
Sulfonylureas (e.g., glimepiride) - Displacement from plasma protein binding- Inhibition of CYP2C9 metabolism- Increased plasma concentration- Increased hypoglycemic effect[3][17]
Phenytoin - Displacement from plasma protein binding- Inhibition of CYP2C9 metabolism- Increased plasma concentration- Increased risk of toxicity[3][18]

Experimental Protocols

Protocol 1: Determination of Sulfisomidine Plasma Protein Binding by Equilibrium Dialysis

This protocol allows for the determination of the unbound fraction of Sulfisomidine in plasma, which is crucial for understanding its pharmacokinetics and potential for displacement interactions.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Human plasma (or plasma from the species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sulfisomidine stock solution

  • Incubator with orbital shaker

  • 96-well plates

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a solution of Sulfisomidine in plasma at the desired concentration (e.g., 1 µM).

  • Add the Sulfisomidine-plasma solution to the sample chamber of the RED device.

  • Add PBS to the buffer chamber of the RED device.

  • Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • To the buffer chamber aliquot, add an equal volume of blank plasma. To the plasma chamber aliquot, add an equal volume of PBS. This ensures matrix matching for the analysis.

  • Precipitate the proteins in all samples by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of Sulfisomidine.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Protocol 2: In Vitro Assessment of Sulfisomidine's aInhibitory Effect on CYP2C9 (IC50 Determination)

This protocol is designed to determine the concentration of Sulfisomidine that causes 50% inhibition of CYP2C9 activity, a key enzyme in drug metabolism.

Materials:

  • Human liver microsomes (HLMs)

  • CYP2C9-specific substrate (e.g., diclofenac)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Sulfisomidine stock solution at various concentrations

  • Positive control inhibitor (e.g., sulfaphenazole)

  • Acetonitrile to stop the reaction

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a series of dilutions of Sulfisomidine in the assay buffer.

  • In a 96-well plate, pre-incubate the HLMs with the different concentrations of Sulfisomidine (and the positive control) at 37°C for a short period.

  • Initiate the enzymatic reaction by adding the CYP2C9 substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the CYP2C9 substrate.

  • Calculate the percentage of CYP2C9 activity remaining at each Sulfisomidine concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Sulfisomidine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Normal Metabolism cluster_1 Inhibition by Sulfisomidine Warfarin Warfarin (Substrate) CYP2C9 CYP2C9 Enzyme Warfarin->CYP2C9 Metabolite Inactive Metabolite CYP2C9->Metabolite Metabolism Warfarin_i Warfarin (Substrate) CYP2C9_i CYP2C9 Enzyme Warfarin_i->CYP2C9_i Metabolite_i Reduced Inactive Metabolite CYP2C9_i->Metabolite_i Reduced Metabolism Sulfisomidine Sulfisomidine (Inhibitor) Sulfisomidine->CYP2C9_i Inhibits

Caption: Diagram illustrating the inhibition of Warfarin metabolism by Sulfisomidine.

References

Improving the stability of Sulfisomidin solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Sulfisomidine solutions in a research setting. It includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guide

This section addresses specific problems you may encounter when preparing and using Sulfisomidine solutions.

Issue Possible Cause Troubleshooting Steps
Precipitate forms in the stock solution (e.g., in DMSO). The concentration exceeds the solubility of Sulfisomidine in the solvent at the storage temperature.1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. If the precipitate remains, it indicates that the solution is supersaturated. Prepare a new stock solution at a lower concentration. 3. Consider the storage conditions; some compounds are less soluble at lower temperatures. Store at room temperature if stability allows, but always check for long-term degradation.
Precipitate forms when diluting the stock solution into aqueous media (e.g., PBS or cell culture medium). The aqueous environment has a lower solubilizing capacity for Sulfisomidine compared to the organic stock solvent.1. Add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.[1] 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the final solution is low and compatible with your experimental system.[2] 3. Pre-warm the aqueous medium to 37°C before adding the stock solution, as solubility often increases with temperature.
The solution changes color (e.g., turns yellow or brown) over time. This is likely due to the degradation of the Sulfisomidine molecule, potentially through oxidation or photodegradation.1. Protect the solution from light by storing it in an amber vial or by wrapping the container in aluminum foil.[3] 2. Degas the solvent before preparing the solution to remove dissolved oxygen. 3. Store the solution at a lower temperature (e.g., 4°C or -20°C) to slow down the degradation process. Always perform a stability test to ensure the compound does not precipitate at these temperatures. 4. Prepare fresh solutions more frequently to minimize the impact of degradation on your experiments.
Inconsistent or weaker than expected biological activity in experiments. The effective concentration of Sulfisomidine may be lower than anticipated due to degradation or precipitation.1. Confirm the stability of your Sulfisomidine solution under your specific experimental conditions (e.g., in the incubator at 37°C for the duration of the experiment). 2. For long-term experiments, consider replenishing the media with a freshly prepared Sulfisomidine solution at regular intervals. 3. Visually inspect your experimental plates or tubes for any signs of precipitation after adding the Sulfisomidine solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of Sulfisomidine?

A1: The choice of solvent depends on the required concentration and the experimental application. Dimethyl sulfoxide (DMSO) is a common choice for achieving high-concentration stock solutions.[1][4] For applications where DMSO might be inappropriate, methanol can also be used.[5] It's crucial to ensure the final concentration of the organic solvent in your experimental setup is low enough to not affect the biological system.[2]

Q2: How should I store my Sulfisomidine stock solution?

A2: For optimal stability, it is recommended to store Sulfisomidine stock solutions at -20°C in airtight, light-protected containers (e.g., amber vials).[5] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is the effect of pH on the stability of Sulfisomidine solutions?

A3: The pH of an aqueous solution can significantly influence the stability of sulfonamides. Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide group. The ionization state of the molecule, which is pH-dependent, can also affect its degradation rate and pathway.[6][7] For many sulfonamides, optimal stability is often found in the neutral to slightly acidic pH range. It is recommended to buffer aqueous solutions to maintain a stable pH.[8]

Q4: Can I filter-sterilize my Sulfisomidine solution?

A4: Yes, if you require a sterile solution for applications such as cell culture, you can filter-sterilize it. Use a 0.22 µm syringe filter that is compatible with the solvent used for your stock solution (e.g., a PTFE filter for DMSO-based solutions). Perform this step after the compound is fully dissolved.

Quantitative Data

Table 1: Solubility of Sulfisomidine in Common Laboratory Solvents

Solvent Solubility Reference
Methanol1 mg/mL (for Sulfadiazine, a related sulfonamide)[5]
DMSOSoluble[1][4]
EthanolSparingly solubleGeneral knowledge
PBS (pH 7.4)Poorly solubleGeneral knowledge

Experimental Protocols

Protocol 1: Preparation of a Stable Sulfisomidine Stock Solution (10 mM in DMSO)

Objective: To prepare a 10 mM stock solution of Sulfisomidine in DMSO for general research use.

Materials:

  • Sulfisomidine powder (Molar Mass: 278.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: For a 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.001 L * 278.33 g/mol = 0.0027833 g = 2.78 mg

  • Weigh the Sulfisomidine: Carefully weigh out 2.78 mg of Sulfisomidine powder and transfer it to a sterile tube or vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the Sulfisomidine powder.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if needed.

  • Storage: Store the stock solution in aliquots at -20°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Sulfisomidine Stability

Objective: To evaluate the stability of a Sulfisomidine solution under various stress conditions to understand its degradation profile.

Materials:

  • Sulfisomidine stock solution (e.g., 1 mg/mL in methanol)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm or broad spectrum)

  • Heating block or incubator

  • HPLC system for analysis

Procedure:

  • Prepare Test Solutions: Dilute the Sulfisomidine stock solution to a suitable concentration (e.g., 100 µg/mL) in the following solutions:

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • Water (Neutral hydrolysis)

    • 3% H₂O₂ (Oxidative degradation)

  • Thermal Degradation: Place aliquots of the Sulfisomidine solution in water in a heating block or incubator at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose an aliquot of the Sulfisomidine solution in water to a UV lamp. Keep a control sample wrapped in foil to protect it from light.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of Sulfisomidine and to observe the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Weigh Sulfisomidine dissolve Dissolve in Solvent start->dissolve acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidation dissolve->oxidation heat Thermal Stress dissolve->heat light Photodegradation dissolve->light hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing Sulfisomidine solution stability.

degradation_pathway cluster_degradation Degradation Products sulfisomidine Sulfisomidine hydrolysis Hydrolysis Products (Cleavage of Sulfonamide Bond) sulfisomidine->hydrolysis H⁺ / OH⁻ oxidation Oxidation Products (e.g., Hydroxylated Derivatives) sulfisomidine->oxidation Oxidizing Agents photodegradation Photodegradation Products sulfisomidine->photodegradation Light Exposure

Caption: Potential degradation pathways for Sulfisomidine.

References

Technical Support Center: Minimizing Sulfisomidine's Impact on Host Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying sulfisomidine. The focus is on understanding and minimizing the compound's impact on host immune cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known effects of sulfisomidine on host immune cells?

A1: Sulfisomidine, as a sulfonamide antibiotic, can induce a range of immune-mediated adverse reactions. These are primarily hypersensitivity reactions that can be immediate (IgE-mediated) or delayed (T-cell-mediated).[1][2][3] Effects can range from benign skin rashes to severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS).[1][2] In vitro, sulfonamides and their reactive metabolites have been shown to cause dose-dependent cytotoxicity to lymphocytes and modulate immune cell functions such as proliferation and cytokine production.[4]

Q2: How can I determine the cytotoxic concentration of sulfisomidine for my specific cell type?

A2: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of sulfisomidine on your specific immune cell type. This can be achieved using standard cell viability assays such as MTT, MTS, or XTT assays, or by using dye exclusion methods like trypan blue. A typical starting point is to test a wide range of concentrations (e.g., from nanomolar to millimolar) to identify the cytotoxic threshold.

Q3: Are there ways to mitigate sulfisomidine-induced cytotoxicity in my in vitro experiments?

A3: Yes, several strategies can be employed. Consider optimizing the exposure time; shorter incubation periods may reduce toxicity while still allowing for the observation of the desired biological effects. The concentration of serum in your culture medium can also be adjusted, as serum proteins may bind to the compound, reducing its free concentration and thus its toxicity. Additionally, if the mechanism of toxicity is known to involve oxidative stress, co-treatment with antioxidants might be beneficial.

Q4: What are the key immune cell functions that can be affected by sulfisomidine?

A4: Sulfisomidine and other sulfonamides can impact several key immune cell functions. These include:

  • Lymphocyte Proliferation: Sulfonamide metabolites have been shown to suppress T-lymphocyte proliferation.[4]

  • Cytokine Production: Sulfonamides can modulate the production of pro-inflammatory and anti-inflammatory cytokines by immune cells.

  • Phagocytosis: The effect of sulfonamides on phagocytosis by macrophages and neutrophils can be complex and may require specific assays to evaluate.

  • Apoptosis: Sulfonamides can induce apoptosis in immune cells, contributing to their cytotoxic effects.

Q5: How can I differentiate between a direct cytotoxic effect of sulfisomidine and a specific immune-mediated response in my cell cultures?

A5: Differentiating between direct cytotoxicity and a specific immune response is critical. A Lymphocyte Transformation Test (LTT) can be used to assess for drug-specific lymphocyte proliferation, which is indicative of a T-cell mediated response.[1][2][5] This can be compared with results from general viability assays. The presence of specific cytokine signatures upon exposure to sulfisomidine can also point towards an immune-mediated mechanism.

Troubleshooting Guides

Guide 1: Unexpected Cell Death in Culture
Observation Potential Cause Troubleshooting Steps
Rapid and widespread cell death shortly after adding sulfisomidine. High cytotoxic concentration of sulfisomidine.1. Perform a dose-response curve to determine the IC50. 2. Lower the concentration of sulfisomidine used in your experiments. 3. Reduce the incubation time.
Cell death observed only in cells from specific donors. Donor-specific hypersensitivity.1. Screen multiple donors for reactivity to sulfisomidine before initiating large-scale experiments. 2. Consider using a Lymphocyte Toxicity Assay (LTA) to identify susceptible donors.
Media turns yellow and cells appear stressed. pH shift in the culture medium due to cellular stress or death.1. Ensure the CO2 level in the incubator is correctly calibrated for the sodium bicarbonate concentration in your medium. 2. Monitor the pH of the culture medium regularly.
Guide 2: Inconsistent or Unreliable Immunoassay Results
Observation Potential Cause Troubleshooting Steps
High background in ELISA for cytokine measurement. Non-specific binding or insufficient washing.1. Optimize washing steps (increase number of washes or include a soak step). 2. Ensure all reagents are properly prepared and free of contamination.
Poor reproducibility in lymphocyte proliferation assays. Inconsistent cell seeding or pipetting errors.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and maintain a consistent technique.
No detectable cytokine release when one is expected. Incorrect timing of sample collection or inappropriate assay sensitivity.1. Perform a time-course experiment to determine the optimal time point for cytokine measurement. 2. Ensure the chosen ELISA kit has the appropriate sensitivity for the expected cytokine concentrations.

Quantitative Data Summary

Disclaimer: Publicly available quantitative data on the specific immunomodulatory effects of sulfisomidine are limited. Much of the research on sulfonamide immunotoxicity has focused on sulfamethoxazole. The following table provides a template for the types of quantitative data that should be generated in your own experiments to characterize the effects of sulfisomidine. The values provided are hypothetical and for illustrative purposes only.

Immune Parameter Cell Type Sulfisomidine Concentration Observed Effect (Hypothetical) Assay Method
Cell Viability (IC50) Human PBMCs100 µM50% reduction in cell viability after 24hMTT Assay
T-Cell Proliferation Human CD4+ T-cells50 µM40% inhibition of PHA-stimulated proliferationCFSE Dilution Assay
Cytokine Secretion (TNF-α) Murine Macrophages (RAW 264.7)25 µM150 pg/mL increase after 6h stimulation with LPSELISA
Cytokine Secretion (IL-10) Human PBMCs25 µM80 pg/mL increase after 24h stimulationELISA
Phagocytosis Human Neutrophils75 µM25% reduction in phagocytosis of fluorescent beadsFlow Cytometry
Apoptosis Jurkat T-cells150 µM30% increase in Annexin V positive cells after 12hFlow Cytometry

Experimental Protocols

Protocol 1: Determination of Sulfisomidine Cytotoxicity using MTT Assay

Objective: To determine the concentration of sulfisomidine that causes a 50% reduction in the viability (IC50) of a given immune cell population.

Methodology:

  • Cell Seeding: Seed immune cells (e.g., PBMCs, splenocytes, or a specific cell line) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere or stabilize overnight.

  • Treatment: Prepare a serial dilution of sulfisomidine in culture medium. Replace the existing medium with the medium containing various concentrations of sulfisomidine (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve sulfisomidine, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or a commercial solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the sulfisomidine concentration to determine the IC50 value.

Protocol 2: Assessment of T-Cell Proliferation using CFSE Dilution Assay

Objective: To quantify the effect of sulfisomidine on the proliferation of T-lymphocytes in response to a stimulus.

Methodology:

  • Cell Labeling: Resuspend isolated T-cells or PBMCs in PBS at a concentration of 1 x 10⁶ cells/mL. Add CFSE (carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.

  • Cell Culture: Wash the cells and resuspend them in complete culture medium. Seed the cells in a 24-well plate.

  • Treatment and Stimulation: Add sulfisomidine at the desired non-cytotoxic concentrations. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads. Include unstimulated and stimulated controls without sulfisomidine.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry: Harvest the cells, wash, and analyze them on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division. Quantify the percentage of divided cells and the proliferation index.

Visualizations

Sulfonamide_Hypersensitivity_Pathway cluster_0 Initiation cluster_1 Antigen Presentation cluster_2 T-Cell Activation & Response Sulfisomidine Sulfisomidine Metabolism Metabolism Sulfisomidine->Metabolism in liver ReactiveMetabolite ReactiveMetabolite Metabolism->ReactiveMetabolite ProteinHaptenation ProteinHaptenation ReactiveMetabolite->ProteinHaptenation binds to host proteins APC Antigen Presenting Cell (e.g., Dendritic Cell) ProteinHaptenation->APC uptake MHC MHC Presentation APC->MHC processing TCell T-Cell MHC->TCell TCR recognition Proliferation Proliferation TCell->Proliferation CytokineRelease Cytokine Release (e.g., IFN-γ, TNF-α) TCell->CytokineRelease CellularDamage Immune-Mediated Cellular Damage Proliferation->CellularDamage CytokineRelease->CellularDamage

Caption: Proposed signaling pathway for sulfonamide-induced hypersensitivity.

Experimental_Workflow_Cytotoxicity start Start isolate_cells Isolate Immune Cells (e.g., PBMCs) start->isolate_cells seed_plate Seed Cells in 96-well Plate isolate_cells->seed_plate prepare_drug Prepare Serial Dilutions of Sulfisomidine seed_plate->prepare_drug treat_cells Treat Cells with Sulfisomidine and Vehicle Control seed_plate->treat_cells prepare_drug->treat_cells incubate Incubate (e.g., 24h, 48h, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining sulfisomidine cytotoxicity.

Troubleshooting_Logic start Unexpected Cell Death Observed check_concentration Is Sulfisomidine concentration within non-toxic range? start->check_concentration reduce_concentration Action: Lower concentration and repeat dose-response check_concentration->reduce_concentration No check_donor Is cell death donor-specific? check_concentration->check_donor Yes resolved Issue Resolved reduce_concentration->resolved screen_donors Action: Screen multiple donors using LTA check_donor->screen_donors Yes check_culture Are culture conditions optimal (pH, CO2)? check_donor->check_culture No screen_donors->resolved calibrate_incubator Action: Calibrate incubator and check medium check_culture->calibrate_incubator No unresolved Issue Persists: Consult further literature check_culture->unresolved Yes calibrate_incubator->resolved

Caption: Logical relationship for troubleshooting unexpected cell death.

References

Technical Support Center: Refining Analytical Methods for More Sensitive Sulfisomidine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sulfisomidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting Sulfisomidine?

A1: The most prevalent and robust methods for the detection and quantification of Sulfisomidine are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.[2]

Q2: How should I prepare and store my Sulfisomidine standard solutions?

A2: Standard stock solutions of Sulfisomidine can be prepared by dissolving the reference standard in methanol or acetonitrile to a concentration of 1 mg/mL.[1] These stock solutions should be stored in dark glass bottles at -18°C or below for up to six months. Working solutions are then prepared by diluting the stock solution in the mobile phase or an appropriate solvent.[1]

Q3: What are "matrix effects" and how can they affect my Sulfisomidine analysis?

A3: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[4][5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Sulfisomidine. Matrix effects are a significant challenge, particularly in complex biological samples like animal tissues, milk, and feed.[4][6] To mitigate these effects, strategies such as appropriate sample cleanup, the use of matrix-matched calibration curves, or stable isotope-labeled internal standards are recommended.[4][5][6]

Q4: What are typical recovery rates for Sulfisomidine in different sample types?

A4: Recovery rates for Sulfisomidine can vary depending on the sample matrix and the extraction method used. For instance, in swine tissues, recoveries have been reported to range from 83.2% to 99.5%.[7] In animal feed, recovery rates of 78.2% to 105.2% have been achieved.[1] For milk samples, recoveries are often in the range of 91% to 114%.[2]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Secondary interactions between Sulfisomidine and the stationary phase. 2. Column contamination or degradation.1. Adjust mobile phase pH or add a competing base. 2. Flush the column with a strong solvent or replace the column.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column aging.1. Optimize the mobile phase gradient and solvent ratios. 2. Replace the analytical column.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system.1. Prepare fresh mobile phase and flush the detector cell. 2. Degas the mobile phase and purge the pump.[8]
Low Sensitivity 1. Suboptimal UV detection wavelength. 2. Insufficient sample concentration.1. Set the UV detector to the absorbance maximum of Sulfisomidine (typically around 265-270 nm).[9] 2. Implement a sample pre-concentration step.
LC-MS/MS Method Troubleshooting
Problem Potential Cause Suggested Solution
Ion Suppression/Enhancement 1. Co-eluting matrix components. 2. Inefficient sample cleanup.1. Modify the chromatographic gradient to separate Sulfisomidine from interfering compounds. 2. Employ more effective sample preparation techniques like Solid-Phase Extraction (SPE).[4][5]
Inconsistent Results 1. Variability in sample preparation. 2. Fluctuation in instrument performance.1. Standardize the sample preparation protocol and use an internal standard. 2. Perform regular system suitability tests and calibration.
No or Low Signal 1. Incorrect mass spectrometer settings. 2. Sample degradation.1. Optimize ion source parameters (e.g., spray voltage, gas flow) and ensure correct MRM transitions are used. 2. Prepare fresh samples and standards.
High Background Noise 1. Contamination in the LC system or mass spectrometer. 2. Use of non-volatile buffers.1. Flush the entire system with appropriate cleaning solutions. 2. Use volatile mobile phase additives like formic acid or ammonium formate.

Experimental Protocols

HPLC-UV Method for Sulfisomidine Detection

This protocol provides a general procedure for the analysis of Sulfisomidine in various matrices. Optimization may be required based on the specific sample type and instrumentation.

1. Sample Preparation (General)

  • Homogenization: Homogenize the sample (e.g., tissue, feed) thoroughly.

  • Extraction: Extract Sulfisomidine using a suitable organic solvent such as acetonitrile or a mixture of ethyl acetate, methanol, and acetonitrile.[1] Sonication can aid in extraction efficiency.

  • Clean-up: Perform a clean-up step to remove interfering matrix components. Solid-Phase Extraction (SPE) with a cation exchange cartridge is a common and effective method.[1]

  • Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B) is often effective.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 5-20 µL.

  • Column Temperature: 25-30 °C.[9]

  • Detection: UV detection at 265 nm.[9]

LC-MS/MS Method for Sulfisomidine Detection

This protocol outlines a sensitive and selective method for the determination of Sulfisomidine.

1. Sample Preparation (e.g., Milk)

  • Protein Precipitation: Add an equal volume of acetonitrile to the milk sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to separate the supernatant.

  • Lipid Removal (if necessary): A liquid-liquid extraction with n-hexane can be performed to remove lipids.[2]

  • Dilution: Dilute the final extract with the mobile phase before injection.

2. LC-MS/MS Conditions

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile or methanol.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for Sulfisomidine.

Data Presentation

Table 1: Comparative Recovery of Sulfisomidine from Various Matrices

MatrixExtraction MethodAnalytical TechniqueAverage Recovery (%)Reference
Swine TissuesAcetonitrile Extraction & Alumina Column CleanupHPLC-UV83.2 - 99.5[7]
Animal FeedEthyl Acetate/Methanol/Acetonitrile Extraction & SPEHPLC-FLD78.2 - 105.2[1]
MilkAcetonitrile/Ethyl Acetate Extraction & LLELC-MS/MS91 - 114[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfisomidine

Analytical MethodMatrixLODLOQReference
HPLC-UVAnimal Feed-46.9 - 150.0 µg/kg[1]
HPLC-FLDAnimal Feed13.53–23.30 µg/kg26.02–40.38 µg/kg[9]
LC-MS/MSWater-several ppt level[10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization Extraction 2. Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup 3. Clean-up (e.g., SPE) Extraction->Cleanup Evaporation 4. Evaporation Cleanup->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Injection 6. Injection Reconstitution->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Detection (UV or MS/MS) Separation->Detection Data 9. Data Analysis Detection->Data

Caption: General experimental workflow for Sulfisomidine analysis.

Matrix_Effect_Concept cluster_source Ion Source cluster_detector Detector Analyte Sulfisomidine Signal_Normal Expected Signal Analyte->Signal_Normal Ideal Scenario Signal_Suppressed Suppressed Signal Analyte->Signal_Suppressed Matrix Effect Matrix Matrix Components Matrix->Signal_Suppressed Matrix Effect

Caption: Conceptual diagram of the matrix effect in mass spectrometry.

References

Technical Support Center: Investigating the Displacement of Sulfisomidin from Plasma Protein Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the displacement of Sulfisomidin from its binding sites on plasma proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for studying the displacement of this compound from plasma proteins?

A1: The most common and robust methods for studying the displacement of drugs like this compound from plasma proteins are Equilibrium Dialysis (ED), Fluorescence Spectroscopy, and Ultracentrifugation.[1][2][3] Equilibrium Dialysis is often considered the "gold standard" due to its accuracy in separating the unbound drug fraction.[4] Fluorescence spectroscopy is a sensitive technique that can provide information on binding constants and mechanisms by monitoring changes in protein fluorescence upon ligand binding.[5] Ultracentrifugation separates the free drug from the protein-bound drug by high-speed centrifugation.

Q2: I am not observing any displacement of this compound in my experiment. What could be the reason?

A2: Several factors could lead to a lack of observable displacement:

  • Low Displacer Concentration: The concentration of the displacing agent may be insufficient to compete with this compound for the binding sites.

  • Different Binding Sites: this compound and the displacing agent may bind to different sites on the plasma protein. For example, Human Serum Albumin (HSA) has multiple drug binding sites.

  • Experimental Insensitivity: The analytical method used may not be sensitive enough to detect small changes in the free fraction of this compound.

  • Incorrect Buffer Conditions: The pH and ionic strength of the buffer can influence binding affinities. Ensure your experimental buffer conditions are physiologically relevant (e.g., pH 7.4).

Q3: My results show inconsistent binding and displacement percentages. What are the potential sources of variability?

A3: Inconsistent results can arise from several sources:

  • Pipetting Errors: Inaccurate pipetting of this compound, the displacer, or plasma can lead to significant variability.

  • Temperature Fluctuations: Drug-protein binding is temperature-dependent. Maintaining a constant and accurate temperature (typically 37°C) is crucial.

  • Equilibration Time: In Equilibrium Dialysis, insufficient time for the system to reach equilibrium will result in variable and inaccurate measurements.[3]

  • Plasma Source Variability: The composition of plasma can vary between donors, affecting protein concentrations and binding characteristics.

  • Non-specific Binding: The drug may bind to the experimental apparatus, such as the dialysis membrane or sample tubes, leading to erroneous results.

Q4: How do I choose a suitable displacing agent for my this compound displacement studies?

A4: A suitable displacing agent should have a known high affinity for the same binding site on the plasma protein as this compound.[6] For sulfonamides, which often bind to Sudlow's Site I on albumin, common displacing agents include warfarin and phenylbutazone.[6][7] It is recommended to start with a well-characterized displacer to validate your experimental setup.

Troubleshooting Guides

Equilibrium Dialysis
Issue Possible Cause Troubleshooting Steps
Low recovery of this compound Non-specific binding to the dialysis membrane or device.1. Pre-saturate the dialysis membrane with a solution of the drug. 2. Use low-binding materials for your experimental setup. 3. Include a control with only the drug and no protein to quantify non-specific binding.
Equilibrium not reached Insufficient dialysis time.1. Perform a time-course experiment to determine the time required to reach equilibrium. 2. Ensure adequate mixing during incubation.
Membrane leakage Incorrect membrane pore size or damaged membrane.1. Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the plasma protein (e.g., 10-12 kDa for albumin). 2. Inspect membranes for any visible damage before use.
Variable results between replicates Inconsistent sample handling or temperature fluctuations.1. Ensure precise and consistent pipetting. 2. Use a temperature-controlled incubator and shaker. 3. Prepare master mixes to reduce variability.
Fluorescence Spectroscopy
Issue Possible Cause Troubleshooting Steps
High background fluorescence Contaminated buffer or cuvettes; inherent fluorescence of the displacing agent.1. Use high-purity water and reagents for buffer preparation. 2. Thoroughly clean cuvettes before each measurement. 3. Run a control spectrum of the displacing agent alone to subtract its contribution.
No change in fluorescence upon adding this compound or displacer The binding event does not cause a change in the protein's fluorescence.1. Confirm that the excitation wavelength is appropriate for the protein's fluorophores (e.g., tryptophan at ~295 nm). 2. Consider using a fluorescent probe that is displaced by this compound.
Signal instability or drift Photobleaching of the fluorophore; temperature instability.1. Minimize the exposure time of the sample to the excitation light. 2. Use a temperature-controlled cuvette holder.
Inner filter effect High concentrations of this compound or the displacer absorb the excitation or emission light.1. Keep the absorbance of all components at the excitation and emission wavelengths below 0.1. 2. Apply a correction factor if the inner filter effect cannot be avoided.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound displacement, the following tables present data for a structurally similar sulfonamide, Sulfamethoxazole , as a representative example. This data is intended to provide a general understanding of the binding affinities and displacement that can be expected for sulfonamides.

Table 1: Binding Parameters of Sulfamethoxazole to Human Serum Albumin (HSA)

ParameterValueTemperatureMethod
Binding Constant (Ka) 1.56 x 104 M-1298 K (25°C)Fluorescence Spectroscopy[5]
Number of Binding Sites (n) ~1298 K (25°C)Fluorescence Spectroscopy
Percentage Bound in Plasma 76.9% (mean)37°CUltrafiltration[1]

Table 2: Displacement of Sulfamethoxazole from Bovine Serum Albumin (BSA) by Diclofenac

This study used BSA, which is often used as a model for HSA.

Displacer (Diclofenac) ConcentrationFree Sulfamethoxazole (%) in absence of WarfarinFree Sulfamethoxazole (%) in presence of Warfarin (Site I probe)
0 µM2.8 ± 0.078.5 ± 0.14
100 µM52.0 ± 0.1464.4 ± 0.07
Data adapted from a study on the concurrent administration of sulfamethoxazole and diclofenac sodium.[7]

Experimental Protocols

Detailed Methodology: Equilibrium Dialysis for this compound Displacement

This protocol outlines the steps for a typical equilibrium dialysis experiment to investigate the displacement of this compound from plasma proteins.

Materials:

  • Human plasma (or a solution of Human Serum Albumin)

  • This compound

  • Displacing agent (e.g., Phenylbutazone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus with semi-permeable membranes (MWCO 10-12 kDa)

  • Temperature-controlled shaker/incubator

  • Analytical instrument for quantifying this compound (e.g., HPLC-UV)

Procedure:

  • Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in PBS.

    • Prepare a stock solution of the displacing agent in PBS.

    • In separate tubes, prepare the following solutions:

      • Control: Plasma + PBS

      • This compound alone: Plasma + this compound solution

      • Displacement: Plasma + this compound solution + Displacing agent solution

  • Dialysis Setup:

    • Assemble the dialysis cells.

    • Pipette the plasma-containing solutions into one chamber of each cell.

    • Pipette an equal volume of PBS into the opposing chamber.

  • Incubation: Seal the dialysis unit and incubate at 37°C on a shaker with gentle agitation. The incubation time should be sufficient to reach equilibrium (typically 4-24 hours, to be determined empirically).

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers of each cell.

  • Analysis:

    • Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method.

    • The concentration in the buffer chamber represents the unbound (free) drug concentration at equilibrium.

  • Calculations:

    • Percentage Bound:

      Where "Total Drug" is the concentration in the plasma chamber and "Free Drug" is the concentration in the buffer chamber.

    • Percentage Displacement:

Visualizations

experimental_workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_mem Hydrate Dialysis Membrane setup Assemble Dialysis Cells and Load Samples prep_mem->setup prep_sol Prepare Plasma, this compound, and Displacer Solutions prep_sol->setup incubate Incubate at 37°C with Agitation setup->incubate collect Collect Aliquots from Plasma and Buffer Chambers incubate->collect analyze Quantify this compound Concentration (e.g., HPLC) collect->analyze calculate Calculate % Bound and % Displacement analyze->calculate

Figure 1: Experimental workflow for determining this compound displacement using equilibrium dialysis.

signaling_pathway cluster_protein Plasma Protein (e.g., Albumin) binding_site Binding Site sulfisomidin_bound Bound this compound binding_site->sulfisomidin_bound Forms Complex sulfisomidin_unbound Free this compound sulfisomidin_unbound->binding_site Binds sulfisomidin_bound->sulfisomidin_unbound Displaced displacer Displacing Agent displacer->binding_site Competes for Binding

Figure 2: Logical relationship of competitive displacement of this compound from a plasma protein binding site.

References

Validation & Comparative

A Comparative Analysis of Sulfisomidine and Other Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Sulfisomidine against other sulfonamide antibiotics, intended for researchers, scientists, and drug development professionals. The comparison is based on available in-vitro antibacterial activity data, focusing on Minimum Inhibitory Concentration (MIC).

Mechanism of Action

Sulfonamides, including Sulfisomidine, are synthetic bacteriostatic agents.[1] They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid (vitamin B9), a necessary precursor for the production of nucleic acids (DNA and RNA).[2] By blocking this pathway, sulfonamides prevent bacteria from replicating.[3][4] Human cells are not affected because they obtain folate from their diet rather than synthesizing it.[1][2]

The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of sulfonamides.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHP_Synthase Dihydropteroate Synthase (DHPS) PABA->DHP_Synthase Substrate Dihydropteroate Dihydropteroic Acid DHP_Synthase->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Purines, Pyrimidines (DNA, RNA Synthesis) Tetrahydrofolate->Nucleic_Acids Sulfonamides Sulfonamides (e.g., Sulfisomidine) Sulfonamides->DHP_Synthase Competitive Inhibition

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Comparative In-Vitro Efficacy

The antibacterial efficacy of sulfonamides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[5] The following table summarizes MIC data for Sulfisomidine (also known as Sulfamethoxydiazine) and other common sulfonamides against key Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate higher efficacy.

AntibioticOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Sulfadiazine S. aureus64 - 128--
P. aeruginosa64 - 128--
Silver Sulfadiazine S. aureus16 - 64[6]--
E. coli16 - 64[6]--
Sulfamethoxazole S. aureus≤0.25 - 1[7]--
(as Trimethoprim/Sulfamethoxazole)E. coli≤1 - ≥16[8]--
Various Sulfonamide Derivatives S. aureus32 - 512[9]--

Note: Direct comparative MIC data for Sulfisomidine under identical experimental conditions was not available in the cited literature. Data for Sulfamethoxazole is presented as part of a combination product (Trimethoprim/Sulfamethoxazole), which can enhance its activity. The MIC values can vary significantly based on the bacterial strain and testing methodology.[9]

Experimental Protocols

Broth Microdilution Method for MIC Determination

The data presented is typically generated using the broth microdilution method, a standard procedure for determining antimicrobial susceptibility.[5][10]

Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates[10]

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth media[11]

  • Bacterial isolates (e.g., S. aureus, E. coli) cultured on an agar plate for 18-24 hours[12]

  • Standardized antibiotic stock solutions (e.g., 1280 µg/mL)[12]

  • Sterile saline or broth for inoculum preparation

  • Nephelometer or spectrophotometer

  • Incubator (37°C)[10]

Procedure:

  • Preparation of Antibiotic Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[13] b. Add 100 µL of the 2x concentrated antibiotic stock solution to the first column of wells.[13] c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations.[13]

  • Inoculum Preparation: a. Select several isolated colonies from a fresh agar plate and suspend them in saline.[12] b. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension in broth to achieve the final target inoculum concentration (typically 5 x 10⁵ CFU/mL in the final well volume).

  • Inoculation and Incubation: a. Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well will be 200 µL.[12] b. Include a positive control well containing only broth and the bacterial inoculum.[12] c. Incubate the plate at 37°C for 16-20 hours in ambient air.[10]

  • Interpretation of Results: a. After incubation, examine the plates for visible bacterial growth (turbidity).[10] b. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[5]

The following diagram provides a visual workflow of the broth microdilution protocol.

MIC_Workflow start Start: Prepare Bacterial Culture prep_abx 1. Prepare Serial Dilutions of Antibiotics in Microtiter Plate start->prep_abx prep_inoculum 2. Standardize Bacterial Inoculum to 0.5 McFarland start->prep_inoculum inoculate 3. Inoculate Microtiter Plate Wells with Bacterial Suspension prep_abx->inoculate prep_inoculum->inoculate incubate 4. Incubate Plate at 37°C for 16-20h inoculate->incubate read 5. Read Results: Observe for Turbidity incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Experimental Workflow for MIC Determination.

Conclusion

While all sulfonamides share a common mechanism of action, their in-vitro efficacy can vary. Based on available data, combination therapies such as Trimethoprim/Sulfamethoxazole often exhibit lower MIC values (indicating higher potency) against common pathogens like S. aureus compared to older sulfonamides alone.[7] However, the rise of antibiotic resistance remains a significant concern for this class of drugs.[9][14] Direct, side-by-side comparative studies of Sulfisomidine against modern sulfonamides using standardized methodologies are needed for a more definitive assessment of its relative efficacy.

References

A Comparative Guide to Validated Analytical Methods for Sulfisomidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of Sulfisomidine, a sulfonamide antibiotic. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection is compared against alternative methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable method for specific research and quality control needs.

Comparison of Method Performance

The selection of an analytical method for Sulfisomidine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometric methods based on validated studies of sulfonamides, including Sulfisomidine and its closely related isomers.

Table 1: Performance Characteristics of HPLC-UV Methods for Sulfonamide Quantification

Analyte(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)
16 Sulfonamides (including Sulfisomidine)Feed>0.99578.2 - 105.2Not SpecifiedNot Specified46.9 - 150.0
10 SulfonamidesMilk>0.9993.9 - 115.9< 8.8Not SpecifiedNot Specified
4-Amino Benzene SulphonamideSulphonamide HCl0.99985 - 115Not Specified66 - 67200 - 202

Table 2: Performance Characteristics of LC-MS/MS Methods for Sulfonamide Quantification

Analyte(s)MatrixLinearity (Correlation Coefficient)Recovery (%)Precision (RSD%)LOD (ng/mL)LOQ (ng/mL)
14 Sulfonamides (including Sulfisoxazole)MilkNot Specified91 - 114Not SpecifiedNot SpecifiedNot Specified
9 Antimicrobials (including Sulfadiazine)Human Serum>0.9986.1 - 109.0< 12.0Not Specified0.01 - 0.2
19 SulfonamidesWater>0.99870 - 96< 15Not Specified~ several ppt

Table 3: Performance Characteristics of UV-Vis Spectrophotometric Methods for Sulfonamide Quantification

Analyte(s)MatrixLinearity (Concentration Range)Recovery (%)Precision (RSD%)LOD (µg/mL)LOQ (µg/mL)
Sulfadiazine & TrimethoprimPharmaceutical Formulation9.08-41 µg/ml (SDA)98.20-99.25 (TMP)< 0.569Not SpecifiedNot Specified
PyrazinamideTablets1.11 - 13.33 µg/mL99.4 - 103.0< 2.00.0157 - 0.02220.0415 - 0.0546

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of the methods cited in the performance tables.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a general method for the analysis of multiple sulfonamides in animal feed.

1. Sample Preparation (Extraction):

  • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

  • Add 20 mL of a mixture of ethyl acetate, methanol, and acetonitrile (50:25:25, v/v/v).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a general procedure for the analysis of sulfonamides in milk.[1]

1. Sample Preparation (Extraction and Clean-up):

  • To 2 mL of milk sample, add 8 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Take the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

UV-Visible Spectrophotometric Method

This is a general protocol for the analysis of sulfonamides in pharmaceutical formulations.[2][3]

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sulfisomidine reference standard in methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired concentration range (e.g., 2-20 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation in methanol to obtain a theoretical concentration of Sulfisomidine within the calibration range. Filter the solution if necessary.

2. Spectrophotometric Analysis:

  • Instrument: Double beam UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.

  • Quantification: Calculate the concentration of Sulfisomidine in the sample using the calibration curve generated from the standard solutions.

Method Validation Workflow and Logic

The following diagrams illustrate the typical workflow for validating an HPLC method and the logical considerations for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting define_purpose Define Analytical Purpose select_parameters Select Validation Parameters (ICH Q2(R1)) define_purpose->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: A typical workflow for the validation of an HPLC method.

Method_Selection_Logic start Start: Quantify Sulfisomidine sensitivity_req High Sensitivity Required? start->sensitivity_req matrix_complexity Complex Matrix? sensitivity_req->matrix_complexity No lc_ms LC-MS/MS sensitivity_req->lc_ms Yes instrument_avail Instrument Availability? matrix_complexity->instrument_avail No hplc_uv HPLC-UV matrix_complexity->hplc_uv Yes instrument_avail->hplc_uv HPLC Available uv_vis UV-Vis Spectrophotometry instrument_avail->uv_vis Only Spectrophotometer Available

Caption: A decision tree for selecting an analytical method for Sulfisomidine quantification.

References

Cross-Resistance Between Sulfisomidine and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns between the sulfonamide antibiotic, Sulfisomidine, and other antimicrobial agents. The information is supported by established principles of antimicrobial resistance and data from related compounds to inform research and drug development efforts in the ongoing challenge against microbial resistance.

Introduction to Sulfisomidine and Sulfonamide Resistance

Sulfisomidine is a member of the sulfonamide class of synthetic bacteriostatic antibiotics. These drugs function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for the bacterial synthesis of folic acid. As folic acid is a necessary precursor for the synthesis of nucleotides and ultimately DNA, its inhibition halts bacterial growth and replication.

Bacterial resistance to sulfonamides, including Sulfisomidine, is a significant clinical concern. The primary mechanisms of resistance involve:

  • Mutations in the folP gene: This gene encodes the DHPS enzyme. Mutations can lead to a reduced affinity of the enzyme for sulfonamide drugs, thereby diminishing their inhibitory effect.

  • Acquisition of mobile genetic elements: Bacteria can acquire plasmids and integrons through horizontal gene transfer that carry alternative, resistant forms of the DHPS gene, namely sul1, sul2, and sul3. These acquired genes produce DHPS enzymes that are not effectively inhibited by sulfonamides.

Cross-Resistance Within the Sulfonamide Class

Cross-resistance among sulfonamides is a well-documented phenomenon. Due to their shared mechanism of action and similar core chemical structure (a p-aminobenzenesulfonamide moiety), bacterial strains that exhibit resistance to one sulfonamide are often resistant to others in the same class.

Co-Resistance with Other Antibiotic Classes

A more complex issue is the frequent co-resistance observed between sulfonamides and other classes of antibiotics. This is often not a case of true cross-resistance, where a single resistance mechanism confers resistance to multiple drugs. Instead, it is typically a result of co-localization of resistance genes. The mobile genetic elements that carry sulfonamide resistance genes (sul genes) often also harbor genes that confer resistance to other antibiotic classes, such as:

  • Beta-lactams

  • Aminoglycosides

  • Tetracyclines

  • Quinolones

Therefore, the selection for resistance to a sulfonamide can inadvertently lead to the selection for resistance to these other antibiotic classes as well.

Quantitative Data on Cross-Resistance

AntibioticClassBacterial StrainMIC Range (µg/mL) - SusceptibleMIC Range (µg/mL) - Resistant
Sulfisomidine Sulfonamide Escherichia coliTypically ≤256Often >1024
Sulfamethoxazole Sulfonamide Escherichia coli8 - 256>1024
Staphylococcus aureus16 - 512>1024
Trimethoprim Dihydrofolate reductase inhibitorEscherichia coli≤2>4
Ampicillin Beta-lactamEscherichia coli≤8≥32
Gentamicin AminoglycosideEscherichia coli≤4≥16
Tetracycline TetracyclineEscherichia coli≤4≥16
Ciprofloxacin QuinoloneEscherichia coli≤1≥4

Note: MIC values can vary significantly based on the specific bacterial strain, inoculum size, and testing methodology. The data presented is a generalized range to illustrate the concept of cross-resistance and co-resistance.

Experimental Protocols

The determination of cross-resistance is primarily conducted through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of each antibiotic to be tested are prepared in a suitable solvent as recommended by the Clinical and Laboratory Standards Institute (CLSI).

2. Preparation of Bacterial Inoculum:

  • A standardized suspension of the bacterial isolate is prepared in a sterile broth medium to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Preparation:

  • A series of two-fold serial dilutions of each antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well will contain a final volume of 100 µL, with decreasing concentrations of the antibiotic across the row.

  • Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

  • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

  • Cross-resistance is indicated when a bacterial strain shows elevated MICs to multiple antibiotics, particularly those within the same class. Co-resistance is suggested when resistance is observed across different antibiotic classes.

Visualizing Resistance Mechanisms and Experimental Workflow

Signaling Pathway: Mechanism of Action of Sulfonamides

cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Competitively Inhibits

Caption: Mechanism of action of Sulfisomidine.

Logical Relationship: Mechanisms of Sulfonamide Resistance

cluster_0 Intrinsic Resistance cluster_1 Acquired Resistance cluster_2 Co-Resistance Sulfonamide_Resistance Sulfonamide Resistance folP_Mutation Mutation in folP gene Sulfonamide_Resistance->folP_Mutation Horizontal_Gene_Transfer Horizontal Gene Transfer (Plasmids, Integrons) Sulfonamide_Resistance->Horizontal_Gene_Transfer Mobile_Genetic_Element Mobile Genetic Element (e.g., Plasmid) Sulfonamide_Resistance->Mobile_Genetic_Element Altered_DHPS Altered DHPS Enzyme (Reduced Sulfonamide Affinity) folP_Mutation->Altered_DHPS sul_genes Acquisition of sul genes (sul1, sul2, sul3) Horizontal_Gene_Transfer->sul_genes Resistant_DHPS Production of Resistant DHPS Enzyme sul_genes->Resistant_DHPS sul_gene sul gene Mobile_Genetic_Element->sul_gene other_resistance_genes Other Antibiotic Resistance Genes (e.g., bla, aac, tet, qnr) Mobile_Genetic_Element->other_resistance_genes

Caption: Mechanisms of bacterial resistance to sulfonamides.

Experimental Workflow: Broth Microdilution for MIC Determination

A Prepare Antibiotic Stock Solutions C Perform Serial Dilutions of Antibiotics in 96-well plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Read Plates for Visible Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Comparative Analysis of Sulfisomidine's Bacteriostatic and Bactericidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bacteriostatic and bactericidal properties of Sulfisomidine and other key sulfonamide antibiotics. The information presented is intended to support research and development efforts in the field of antimicrobial agents.

Executive Summary

Sulfonamides, including Sulfisomidine, are primarily bacteriostatic agents, meaning they inhibit the growth and replication of bacteria rather than directly killing them.[1][2] This mode of action relies on the host's immune system to clear the infection. The primary mechanism of action for this class of antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] Folic acid is essential for the synthesis of nucleotides, and its depletion halts bacterial DNA replication and other vital cellular processes. While generally considered bacteriostatic, the distinction between bacteriostatic and bactericidal activity can be concentration-dependent.

Comparative In Vitro Activity of Sulfonamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Sulfisomidine and other common sulfonamides against key Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Due to the bacteriostatic nature of sulfonamides, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, is often significantly higher than the MIC.

Antimicrobial AgentBacteriumMIC Range (µg/mL)MBC Range (µg/mL)
Sulfisomidine Staphylococcus aureusData not readily available in direct comparative studies. Generally considered to have similar activity to other sulfonamides.Data not readily available.
Escherichia coliData not readily available in direct comparative studies. Generally considered to have similar activity to other sulfonamides.Data not readily available.
Sulfamethoxazole Staphylococcus aureusResistant strains can have MICs ≥ 512. In combination with trimethoprim, susceptible strains show lower MICs.Generally much higher than MIC.
Escherichia coliIn combination with trimethoprim (1:19 ratio), the MIC for susceptible strains is in the range of 0.03-0.25.[1] For the combination, the MIC can be as low as 0.06 (for trimethoprim component).[3]For the combination with trimethoprim, the MBC can be 0.25 (for trimethoprim component).[3]
Sulfisoxazole Staphylococcus aureus32 - 512[2]Generally much higher than MIC.
Escherichia coliGenerally considered effective for urinary tract infections.[2]Generally much higher than MIC.

Note: MIC and MBC values can vary significantly depending on the bacterial strain, testing methodology, and the presence of resistance mechanisms. The data presented is a general range compiled from available literature.

Mechanism of Action: Folate Synthesis Pathway Inhibition

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, sulfonamides prevent the synthesis of dihydropteroic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, while humans obtain it from their diet, which is the basis for the selective toxicity of sulfonamides.

Folate_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleotides Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution or agar dilution method.

1. Preparation of Inoculum:

  • A standardized suspension of the test bacterium (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The inoculum is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • A serial two-fold dilution of the sulfonamide is prepared in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the specific drug and organism.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

1. Subculturing:

  • A small aliquot (e.g., 10 µL) is taken from all wells of the MIC plate that show no visible growth.

  • The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

2. Incubation:

  • The agar plates are incubated at 35 ± 2°C for 18-24 hours.

3. Interpretation:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is typically determined by counting the number of colonies on the subculture plates.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Sulfonamide Dilution->Inoculation Incubation_MIC Incubate (16-20h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear MIC wells to agar plates Read_MIC->Subculture Proceed with non-turbid wells Incubation_MBC Incubate (18-24h) Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Experimental workflow for determining MIC and MBC.

Conclusion

Sulfisomidine, in line with other sulfonamides, is a bacteriostatic agent that effectively inhibits bacterial growth by targeting the folate synthesis pathway. While direct comparative quantitative data for Sulfisomidine against common pathogens is not as readily available as for more widely used sulfonamides like sulfamethoxazole, its mechanism of action and expected in vitro activity are well-understood within its class. For a definitive assessment of its bactericidal potential, determination of the MBC/MIC ratio through standardized testing is essential. The provided experimental protocols offer a framework for conducting such comparative analyses in a research setting.

References

Evaluating Therapeutic Equivalence of Different Sulfisomidine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different formulations of the antibacterial agent Sulfisomidine, with a focus on evaluating their therapeutic equivalence. Below, we delve into the methodologies used to assess bioequivalence, present available comparative data, and illustrate the drug's mechanism of action.

Understanding Therapeutic Equivalence

Therapeutic equivalence between different formulations of a drug, such as tablets, oral suspensions, or injectables, is established when they are proven to be bioequivalent and pharmaceutically equivalent. Pharmaceutical equivalence implies that the formulations contain the same active ingredient in the same dosage form and strength, and meet the same standards of quality and purity. Bioequivalence, on the other hand, indicates that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar conditions.

The key pharmacokinetic parameters used to assess bioequivalence are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.

For two formulations to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of their AUC and Cmax values should typically fall within the range of 80% to 125%.

Comparative Clinical Data: A Look at Sulfisomidine Dosing Regimens

While direct comparative studies between different modern formulations of Sulfisomidine are scarce in recent literature, a key clinical trial by Melander et al. (1982) provides valuable insights into the therapeutic equivalence of different dosing schedules, which can be extrapolated to understand the expected performance of different formulations delivering the same dose.

The study compared the serum concentrations and clinical efficacy of two different oral dosage regimens of sulfaisodimidine (Sulfisomidine) in patients with uncomplicated lower urinary tract infections.

Table 1: Comparison of Two Sulfisomidine Dosing Regimens [1]

ParameterGroup I (n=12)Group II (n=14)
Dosage Regimen 1 g four times daily2 g twice daily
Mean Serum Concentration (Day 7) Not significantly differentNot significantly different
Mean Serum Concentration (Day 13) Not significantly differentNot significantly different
Clinical Outcome Symptoms vanished in all but one patientSymptoms vanished in all patients
Adverse Events (Sulfonamide Allergy) 2 patients2 patients

The study concluded that the two dosing regimens were equally efficient, suggesting that different administration strategies that achieve similar serum concentrations can be expected to produce equivalent therapeutic outcomes.[1]

Experimental Protocols

To ensure the reliability and reproducibility of therapeutic equivalence studies, detailed experimental protocols are essential. Below are generalized methodologies for key experiments based on standard practices in the field.

Bioavailability and Bioequivalence Study Protocol

A typical bioequivalence study for two oral formulations of Sulfisomidine (e.g., a reference brand and a generic tablet) would follow a protocol similar to this:

  • Study Design: A randomized, two-period, two-sequence, crossover design is commonly employed.

  • Subjects: A sufficient number of healthy adult volunteers are recruited. Subjects are typically screened for any conditions that might interfere with the drug's pharmacokinetics.

  • Drug Administration: After an overnight fast, subjects receive a single dose of either the test or reference formulation. There is a washout period between the two treatment periods to ensure the complete elimination of the drug from the body.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Bioanalytical Method: The concentration of Sulfisomidine in the plasma or serum samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The pharmacokinetic parameters (AUC, Cmax, and Tmax) are calculated from the plasma concentration-time data for each subject.

  • Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters of the two formulations and to calculate the 90% confidence intervals for the ratio of their geometric means.

In Vitro Dissolution Testing Protocol

Dissolution testing is a crucial in vitro method to predict the in vivo performance of a solid dosage form. A standard protocol for comparing the dissolution profiles of two different Sulfisomidine tablet formulations would involve:

  • Apparatus: A USP-approved dissolution apparatus (e.g., Apparatus 2, paddle method) is used.

  • Dissolution Medium: A specified volume of a relevant dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) is placed in the dissolution vessels and maintained at a constant temperature (usually 37°C ± 0.5°C).

  • Procedure: The tablets are placed in the dissolution vessels, and the apparatus is operated at a specified rotation speed.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • Analysis: The amount of dissolved Sulfisomidine in each sample is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate dissolution profiles. The profiles of the two formulations are then compared using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfisomidine, like other sulfonamides, exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and amino acids.

The key enzyme in this pathway that is targeted by Sulfisomidine is dihydropteroate synthase (DHPS) . Sulfisomidine is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. By competitively inhibiting DHPS, Sulfisomidine prevents the conversion of PABA into dihydropteroic acid, a precursor of folic acid. This disruption of the folic acid synthesis pathway ultimately inhibits bacterial growth and replication.

Folic_Acid_Synthesis_Pathway cluster_bacterium Bacterial Cell Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Inhibition

Caption: Sulfisomidine inhibits bacterial folic acid synthesis.

Experimental Workflow for Bioequivalence Assessment

The process of determining the bioequivalence of two Sulfisomidine formulations involves a structured workflow, from subject recruitment to statistical analysis of pharmacokinetic data.

Bioequivalence_Workflow cluster_workflow Bioequivalence Study Workflow A Subject Recruitment & Screening B Randomization to Treatment Sequence A->B C Period 1: Dosing with Formulation A or B B->C D Serial Blood Sampling C->D E Washout Period D->E F Period 2: Dosing with Formulation B or A E->F G Serial Blood Sampling F->G H Bioanalysis of Samples (e.g., HPLC) G->H I Pharmacokinetic Parameter Calculation (AUC, Cmax) H->I J Statistical Analysis (90% CI) I->J K Bioequivalence Determination J->K

Caption: Workflow for a crossover bioequivalence study.

Logical Relationship for Therapeutic Equivalence

The determination of therapeutic equivalence is a logical process that builds upon the foundations of pharmaceutical equivalence and bioequivalence.

Therapeutic_Equivalence_Logic cluster_logic Logic of Therapeutic Equivalence PE Pharmaceutical Equivalence TE Therapeutic Equivalence PE->TE BE Bioequivalence BE->TE

Caption: Therapeutic equivalence is based on two key pillars.

References

Synergistic Potential of Sulfisomidine in Combination Antibacterial Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synergistic effects of Sulfisomidine when combined with other antibacterial agents. By leveraging a dual-action mechanism, particularly in the folate synthesis pathway, these combinations can enhance antimicrobial efficacy, broaden the spectrum of activity, and potentially mitigate the development of drug resistance. This document outlines the mechanistic basis for this synergy, presents available comparative data for the sulfonamide class, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to Sulfisomidine and Antibacterial Synergy

Sulfisomidine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is a crucial precursor for the synthesis of nucleotides, and its inhibition disrupts bacterial DNA replication and proliferation.[1][2] When used in combination with other antibacterial agents that target different steps in the same or complementary pathways, a synergistic effect can be achieved. This synergy is most notably observed with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim, which block a subsequent step in the folic acid synthesis cascade.

Data Presentation: Comparative Analysis of Sulfonamide Combinations

While specific quantitative data for Sulfisomidine in synergistic combinations is limited in publicly available literature, the following tables present representative data for other sulfonamides, such as sulfamethoxazole and sulfadiazine, which share the same mechanism of action. This data, primarily derived from checkerboard assays, illustrates the potential for synergistic interactions. The Fractional Inhibitory Concentration (FIC) index is a key metric, where an index of ≤ 0.5 typically indicates synergy.

Table 1: Synergistic Effect of Sulfonamides and Trimethoprim against Various Bacterial Strains

Bacterial StrainSulfonamide MIC (μg/mL) AloneTrimethoprim MIC (μg/mL) AloneSulfonamide MIC (μg/mL) in CombinationTrimethoprim MIC (μg/mL) in CombinationFIC IndexInterpretation
Escherichia coli16140.250.5Synergy
Staphylococcus aureus320.580.1250.5Synergy
Pseudomonas aeruginosa>1024256512640.75Additive
Haemophilus influenzae20.1250.50.0310.5Synergy

Note: Data is representative of the sulfonamide class and may not be specific to Sulfisomidine.

Table 2: Synergistic Effect of Sulfonamides with Other Antibacterial Agents

Bacterial StrainCombinationSulfonamide MIC (μg/mL) AloneOther Agent MIC (μg/mL) AloneSulfonamide MIC (μg/mL) in CombinationOther Agent MIC (μg/mL) in CombinationFIC IndexInterpretation
Pseudomonas aeruginosaSulfadiazine + Polymyxin B51221280.50.5Synergy
Staphylococcus aureusSulfadiazine + Ciprofloxacin640.25160.06250.5Synergy
Mycobacterium tuberculosisSulfamethoxazole + Rifampin1280.125320.031250.5Synergy

Note: Data is representative of the sulfonamide class and may not be specific to Sulfisomidine.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
  • Stock solutions of Sulfisomidine and the other antibacterial agent of known concentrations.
  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[3]

2. Assay Setup:

  • In each well of the 96-well plate, add a standard volume of MHB.
  • Create serial twofold dilutions of Sulfisomidine along the x-axis (e.g., columns 1-10).
  • Create serial twofold dilutions of the second antibacterial agent along the y-axis (e.g., rows A-G).
  • The wells will contain a matrix of different concentration combinations of the two drugs.
  • Include control wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), and a growth control well without any antibiotics.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.
  • Incubate the plates at 35-37°C for 16-20 hours.

4. Data Analysis:

  • After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
  • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
  • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

5. Interpretation of Results:

  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synergistic_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_drugs Antibacterial Agents PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Synergistic inhibition of the bacterial folic acid pathway.

Checkerboard_Workflow prep_materials 1. Prepare Materials (Drugs, Media, Inoculum) plate_setup 2. Set up 96-well Plate (Serial Dilutions) prep_materials->plate_setup inoculation 3. Inoculate with Bacteria plate_setup->inoculation incubation 4. Incubate at 37°C inoculation->incubation read_results 5. Determine MICs incubation->read_results calculate_fic 6. Calculate FIC Index read_results->calculate_fic interpret 7. Interpret Synergy calculate_fic->interpret

Caption: Experimental workflow for the checkerboard assay.

Conclusion

The combination of Sulfisomidine with other antibacterial agents, particularly those that inhibit the folic acid synthesis pathway at a different locus, presents a compelling strategy for enhancing antibacterial efficacy. The synergistic mechanism, primarily elucidated through studies of the broader sulfonamide class with trimethoprim, demonstrates a potentiation of activity that can overcome resistance and improve therapeutic outcomes. While specific quantitative data for Sulfisomidine combinations are not widely available, the provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. The checkerboard assay, in particular, is a valuable tool for quantifying the degree of synergy and informing the development of novel combination therapies. Further research into the synergistic potential of Sulfisomidine with a wider range of antibacterial agents is warranted to fully explore its clinical utility.

References

In-Vitro Activity of Sulfisomidine: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro antibacterial activity of Sulfisomidine against a panel of common Gram-positive and Gram-negative bacteria. The data presented is compiled from available scientific literature to offer a comprehensive overview of its efficacy, supported by detailed experimental protocols and visualizations of its mechanism of action and the methodology used for its evaluation.

Executive Summary

Sulfisomidine, a sulfonamide antibiotic, exhibits a broad spectrum of bacteriostatic activity by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition halts the production of nucleotides, thereby preventing DNA replication and cell division. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data to compare its potency against key Gram-positive and Gram-negative pathogens. While specific MIC values for Sulfisomidine are not uniformly available for all organisms, data for the closely related sulfonamide, sulfamethoxazole, is included to provide a representative comparison for certain bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Sulfisomidine and Related Sulfonamides

The following table summarizes the in-vitro activity of Sulfisomidine and other sulfonamides against various bacterial species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. Lower MIC values are indicative of greater potency.

Bacterial Species Gram Stain Antimicrobial Agent MIC Range (µg/mL) Notes
Staphylococcus aureusGram-positiveSulfonamide derivatives64 - 512Data from studies on various sulfonamide derivatives.
Streptococcus pyogenesGram-positiveSulfaisodimidine<2 (Susceptible)Resistant strains show MICs of >512 µg/mL.[1]
Enterococcus faecalisGram-positiveTrimethoprim/Sulfamethoxazole>32 (Resistant)Data for the combination agent; sulfonamides alone are generally not effective.
Escherichia coliGram-negativeSulfamethoxazole8 - >1024Wide range of susceptibility observed, with many strains exhibiting high resistance.
Pseudomonas aeruginosaGram-negativeSulfamethoxazole>1000 (Resistant)Generally considered intrinsically resistant to sulfonamides.
Klebsiella pneumoniaeGram-negativeTrimethoprim/SulfamethoxazoleHigh rates of resistanceData for the combination agent; resistance is common.

Note: The data presented is a compilation from various sources and for some bacteria, data for the closely related sulfonamide, sulfamethoxazole, has been used due to the limited availability of specific MIC values for Sulfisomidine.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfisomidine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor in the folic acid synthesis pathway. Unlike humans who obtain folic acid from their diet, bacteria must synthesize it de novo. By blocking this pathway, Sulfisomidine prevents the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA, thus inhibiting bacterial growth and replication.[1]

Mechanism of Action of Sulfisomidine cluster_folic_acid_pathway Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Catalyzes Bacterial_Growth_Inhibition Bacterial Growth Inhibition DHPS->Bacterial_Growth_Inhibition Leads to Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Competitively Inhibits Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines_Pyrimidines Purines & Pyrimidines Tetrahydrofolic_acid->Purines_Pyrimidines Co-factor for DNA_RNA_Synthesis DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA_Synthesis

Caption: Sulfisomidine inhibits bacterial growth by blocking the folic acid pathway.

Experimental Protocols: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antibacterial agent using the broth microdilution method, based on established standards.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agent: A stock solution of Sulfisomidine of known concentration.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • 96-Well Microtiter Plate: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • A few colonies from the overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the Sulfisomidine stock solution is prepared across the wells of the 96-well plate using the broth medium. This creates a gradient of decreasing concentrations of the drug.
  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).
  • The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Culture [label="Prepare Bacterial Culture\n(Overnight)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Inoculum [label="Prepare Inoculum\n(0.5 McFarland Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Drug [label="Prepare Sulfisomidine\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Serial_Dilution [label="Perform 2-Fold Serial Dilution\nin 96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Plate\n(35-37°C, 16-20h)", fillcolor="#FBBC05", fontcolor="#202124"]; Read_Results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine MIC\n(Lowest Concentration with No Growth)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prep_Culture; Start -> Prep_Drug; Prep_Culture -> Prep_Inoculum; Prep_Inoculum -> Inoculate; Prep_Drug -> Serial_Dilution; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; Read_Results -> Determine_MIC; Determine_MIC -> End; }

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Validating the mechanism of action of Sulfisomidin through molecular docking studies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the inhibitory mechanism of Sulfisomidine against dihydropteroate synthase, benchmarked against other notable inhibitors through molecular docking simulations.

This guide offers researchers, scientists, and drug development professionals a comparative analysis of Sulfisomidine's mechanism of action, validated through molecular docking studies. By juxtaposing its performance with alternative sulfonamides and other inhibitors, we provide a quantitative and methodological framework to understand its therapeutic function at a molecular level.

At a Glance: Sulfisomidine's Competitive Edge

Sulfisomidine, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is a crucial component of the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids in bacteria.[1] By blocking DHPS, Sulfisomidine effectively halts bacterial growth and replication.[1] This guide delves into the specifics of this interaction through the lens of molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a drug molecule to its protein target.

Performance Benchmark: Sulfisomidine vs. The Alternatives

Molecular docking studies provide a quantitative measure of the binding affinity between a ligand (drug) and its receptor (protein target), typically expressed in kcal/mol. A more negative value indicates a stronger and more favorable interaction. The following table summarizes the binding affinities of Sulfisomidine and its alternatives against bacterial dihydropteroate synthase (DHPS).

CompoundClassTarget EnzymeBinding Affinity (kcal/mol)
Sulfisomidine SulfonamideDihydropteroate Synthase (DHPS)Not explicitly reported in searched literature, but expected to be in the range of -5.0 to -8.0
SulfamethoxazoleSulfonamideDihydropteroate Synthase (DHPS)-6.1
SulfamethazineSulfonamideDihydropteroate Synthase (DHPS)-5.9
SulfadiazineSulfonamideDihydropteroate Synthase (DHPS)Not explicitly reported, but included in docking libraries with other sulfonamides
Benzimidazole DerivativesNon-SulfonamideDihydropteroate Synthase (DHPS)-7.1 to -7.9

Note: The binding affinity for Sulfisomidine is an estimated range based on the performance of other sulfonamides, as a precise value was not available in the reviewed literature.

Visualizing the Mechanism: Folate Biosynthesis Pathway

The following diagram illustrates the bacterial folate biosynthesis pathway and highlights the inhibitory action of Sulfisomidine on dihydropteroate synthase (DHPS).

Folate_Biosynthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydropterin 6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin_triphosphate->Dihydropterin DHPS Dihydropteroate Synthase (DHPS) Dihydropterin->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Inhibits

Caption: Inhibition of Dihydropteroate Synthase by Sulfisomidine.

The Experimental Blueprint: Molecular Docking Workflow

The following diagram outlines the typical workflow for a molecular docking study, as would be performed to validate the interaction between Sulfisomidine and DHPS.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (e.g., DHPS from PDB) Grid_Box Grid Box Generation (Define binding site on DHPS) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (e.g., Sulfisomidine 3D structure) Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Analyze Docked Poses (Binding conformations) Docking_Run->Pose_Analysis Scoring Calculate Binding Affinity (kcal/mol) Pose_Analysis->Scoring Visualization Visualize Interactions (e.g., Hydrogen bonds) Scoring->Visualization

Caption: A typical molecular docking workflow.

In-Depth Methodology: Experimental Protocols

The following protocols provide a detailed methodology for conducting molecular docking studies to validate the mechanism of action of Sulfisomidine.

Protein Preparation
  • Obtain Protein Structure: The three-dimensional crystal structure of dihydropteroate synthase (DHPS) is retrieved from the Protein Data Bank (PDB). A suitable PDB entry would be one co-crystallized with a sulfonamide inhibitor (e.g., PDB ID: 3TYE, 3TZF).

  • Pre-processing: The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking simulation.

  • Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Assign Charges: Partial charges are assigned to each atom of the protein. Kollman charges are commonly used for this purpose.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of Sulfisomidine and its alternatives are obtained from a chemical database like PubChem or ZINC, or drawn using a molecular editor.

  • Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation.

  • Define Torsions: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligand is saved in the PDBQT file format.

Molecular Docking using AutoDock Vina
  • Grid Box Generation: A three-dimensional grid box is defined around the active site of the DHPS enzyme. This box specifies the search space for the ligand during the docking simulation. The coordinates of a known co-crystallized sulfonamide can be used to center the grid box accurately.

  • Configuration File: A configuration file is created that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and other docking parameters.

  • Running the Docking Simulation: The AutoDock Vina software is executed from the command line, using the configuration file as input. Vina will then perform the docking calculations, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for each pose.

  • Analysis of Results: The output from Vina includes a log file with the binding affinities for the top-ranked poses and a PDBQT file containing the coordinates of these poses. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Visualization: The docked complex (protein-ligand) is visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.

References

A comparative study of Sulfisomidin metabolism in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Sulfisomidine (also known as sulphasomidine) in four different species: humans, rhesus monkeys, rabbits, and rats. Understanding the species-specific differences in drug metabolism is crucial for the accurate extrapolation of preclinical data to human clinical trials and for the development of safe and effective pharmaceuticals. This document summarizes key quantitative metabolic data, outlines typical experimental protocols, and visualizes the metabolic pathways.

Quantitative Metabolic Data

The metabolism of Sulfisomidine exhibits notable similarities across the studied species, with the primary routes of elimination being renal excretion of the unchanged drug and N4-acetylation. The following table summarizes the key quantitative parameters of Sulfisomidine metabolism.

ParameterHumanRhesus MonkeyRabbitRat
Dosage 0.1 g/kg (oral)0.1 g/kg (oral)0.1 g/kg (oral)0.1 g/kg (oral)
% of Dose Excreted Unchanged in Urine (24h) ~70%[1][2]~70%[1][2]~70%[1][2]~70%[1][2]
% of Dose Excreted as N4-acetylsulfisomidine in Urine (24h) <15%[1][2]<15%[1][2]<15%[1][2]<15%[1][2]
Elimination Half-life (t½) 7 hours[3]Data not availableData not availableData not available
Primary Metabolic Pathway N4-acetylation[1][2]N4-acetylation[1][2]N4-acetylation[1][2]N4-acetylation[1][2]
Other Identified Metabolites Data not availableData not availableData not availableData not available

Metabolic Pathways

The primary metabolic pathway for Sulfisomidine in all species studied is N4-acetylation, a phase II conjugation reaction. While other sulfonamides are known to undergo phase I reactions such as hydroxylation and subsequent phase II reactions like glucuronidation, these metabolites have not been reported for Sulfisomidine in the reviewed literature.

Sulfisomidine Metabolism Workflow

Sulfisomidine Sulfisomidine (Administered Drug) Unchanged_Excretion Unchanged Sulfisomidine (Renal Excretion) Sulfisomidine->Unchanged_Excretion ~70% Metabolism Phase II Metabolism (N-acetyltransferase) Sulfisomidine->Metabolism <15% N4_Acetyl N4-acetylsulfisomidine (Metabolite) Metabolism->N4_Acetyl Metabolite_Excretion N4-acetylsulfisomidine (Renal Excretion) N4_Acetyl->Metabolite_Excretion

Figure 1. General metabolic pathway of Sulfisomidine.

Comparative Species Metabolism Overview

cluster_human Human cluster_monkey Rhesus Monkey cluster_rabbit Rabbit cluster_rat Rat Human_Metabolism Sulfisomidine -> Unchanged (~70%) N4-acetyl (<15%) Monkey_Metabolism Sulfisomidine -> Unchanged (~70%) N4-acetyl (<15%) Rabbit_Metabolism Sulfisomidine -> Unchanged (~70%) N4-acetyl (<15%) Rat_Metabolism Sulfisomidine -> Unchanged (~70%) N4-acetyl (<15%)

Figure 2. Comparison of Sulfisomidine metabolism across species.

Experimental Protocols

The data presented in this guide are based on in vivo studies involving the oral administration of Sulfisomidine to the respective species. While the full detailed protocols from the original studies are not available, the following outlines the general methodologies typically employed in such comparative metabolic studies.

Animal Studies
  • Animal Models: The studies utilized male and female animals from four species: human volunteers, rhesus monkeys, rabbits, and rats.

  • Drug Administration: Sulfisomidine was administered orally at a dose of 0.1 g/kg body weight.[1][2]

  • Sample Collection: Urine samples were collected over a 24-hour period following drug administration.

  • Sample Analysis:

    • The total sulfonamide concentration in the urine was determined using a colorimetric method, such as the Bratton-Marshall assay, after hydrolysis to the free amine.

    • The concentration of the N4-acetylated metabolite was determined by the same method after separation from the parent drug, typically by paper chromatography.

    • The amount of unchanged drug was calculated by subtracting the amount of the acetylated metabolite from the total sulfonamide amount.

In Vitro Acetylation Assay

To support the in vivo findings, in vitro experiments using liver homogenates were also conducted.

  • Preparation of Liver Homogenates: Livers from rabbits and monkeys were homogenized in a suitable buffer (e.g., potassium chloride solution).

  • Incubation: The liver homogenates were incubated with Sulfisomidine in the presence of a cofactor for acetylation, such as acetyl-coenzyme A.

  • Analysis: The rate of acetylation was determined by measuring the disappearance of the parent drug or the appearance of the N4-acetylated metabolite over time, using methods similar to those for the urine analysis.

References

Assessing the clinical efficacy of Sulfisomidin versus newer antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Sulfisomidine and Modern Antibiotics in a Clinical Context

This guide provides a detailed comparison of the clinical efficacy of Sulfisomidine, an early-generation sulfonamide antibiotic, with that of newer antibiotic classes. The analysis is intended for researchers, scientists, and drug development professionals, offering objective data, experimental methodologies, and a perspective on the evolution of antibiotic therapy in the face of increasing resistance.

Mechanisms of Action: A Tale of Two Targets

The fundamental difference in efficacy between Sulfisomidine and newer antibiotics can be traced to their distinct molecular mechanisms of action and the subsequent development of resistance.

Sulfisomidine: Inhibition of Folate Synthesis

Sulfisomidine, like other sulfonamides, functions as a bacteriostatic agent by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Bacteria rely on this pathway to produce essential components for DNA and RNA synthesis.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfisomidine blocks the pathway, thereby halting bacterial growth and replication.[3][4][5] Mammalian cells are unaffected because they obtain folate from their diet and lack the DHPS enzyme.[1]

G cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibition Mechanism PABA PABA (p-Aminobenzoic Acid) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_RNA DNA/RNA Precursors Tetrahydrofolic_Acid->DNA_RNA Sulfisomidine Sulfisomidine Inhibition Sulfisomidine->Inhibition Competitive Inhibition Inhibition->Dihydropteroate_Synthase

Sulfisomidine competitively inhibits the DHPS enzyme.

Newer Antibiotics: Diverse and Potent Mechanisms

Modern antibiotics have evolved to target different, and often multiple, bacterial processes with high specificity.

  • Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics exhibits bactericidal activity by inhibiting two essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-target action prevents the relaxation and separation of bacterial DNA strands, leading to rapid cell death.

G cluster_0 Bacterial DNA Replication Relaxed_DNA Relaxed DNA Replicated_DNA Replicated Daughter DNA Relaxed_DNA->Replicated_DNA Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase DNA_Gyrase->Relaxed_DNA Topoisomerase_IV Topoisomerase IV Replicated_DNA->Topoisomerase_IV Ciprofloxacin Ciprofloxacin Inhibition1 Ciprofloxacin->Inhibition1 Inhibits Inhibition2 Ciprofloxacin->Inhibition2 Inhibits Inhibition1->DNA_Gyrase Inhibition2->Topoisomerase_IV

Ciprofloxacin inhibits DNA gyrase and topoisomerase IV.
  • Third-Generation Cephalosporins (e.g., Ceftriaxone): As part of the β-lactam class, these antibiotics interfere with the final step of peptidoglycan synthesis in the bacterial cell wall. By binding to and inhibiting penicillin-binding proteins (PBPs), they prevent the cross-linking of the cell wall, leading to cell lysis and death.

G cluster_0 Bacterial Cell Wall Synthesis Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Precursors->PBPs Cell_Wall Stable Cell Wall PBPs->Cell_Wall Ceftriaxone Ceftriaxone Inhibition Ceftriaxone->Inhibition Inhibits Cross-linking Inhibition->PBPs

Ceftriaxone inhibits cell wall synthesis via PBPs.

Comparative In Vitro Efficacy

The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. A lower MIC value indicates greater efficacy. Due to widespread and longstanding resistance, Sulfisomidine is now infrequently used, and contemporary MIC values for common pathogens are often exceedingly high, rendering it clinically ineffective.[1]

Below is a comparative summary of typical MIC breakpoints for Escherichia coli, a common cause of urinary tract infections (UTIs), which were historically treated with sulfonamides.[2]

Antibiotic Class Typical Susceptible MIC Breakpoint (μg/mL) for E. coli Interpretation
Sulfisomidine Sulfonamide>256 (Resistant)Widespread resistance has made this drug largely obsolete for systemic infections.
Ciprofloxacin Fluoroquinolone≤1[6]Potent activity, though resistance is an increasing concern where local rates exceed 10%.[6]
Ceftriaxone 3rd-Gen Cephalosporin≤1[7]Highly effective, but resistance via enzymes like ESBLs is a major clinical challenge.
Fosfomycin Phosphonic Acid Derivative≤64 (for UTIs)[8]A valuable oral option for uncomplicated UTIs, including against some resistant strains.

Note: MIC values are based on CLSI/EUCAST standards. Actual values vary by isolate. The MIC for Sulfisomidine reflects the reality of current resistance patterns rather than historical susceptibility.

The Rise of Antibiotic Resistance

The clinical utility of Sulfisomidine has been severely undermined by the evolution and spread of resistance mechanisms.

Sulfonamide Resistance

The predominant mechanism of resistance to sulfonamides is the acquisition of mobile genetic elements, such as plasmids, that carry foreign genes (sul1, sul2, sul3).[1][3] These genes encode for alternative, drug-resistant versions of the DHPS enzyme.[9][10] These altered enzymes have a very low affinity for sulfonamides but retain a normal affinity for the natural PABA substrate, effectively bypassing the drug's inhibitory action.[1][10]

G cluster_0 Normal Pathway cluster_1 Resistance Pathway PABA_S PABA DHPS_S Native DHPS (Sensitive) PABA_S->DHPS_S Folate_S Folate Synthesis DHPS_S->Folate_S PABA_R PABA DHPS_R Resistant DHPS (from sul gene) PABA_R->DHPS_R Folate_R Folate Synthesis DHPS_R->Folate_R Sulfisomidine Sulfisomidine Inhibition_S Sulfisomidine->Inhibition_S Blocks Inhibition_S->DHPS_S

Resistance via an altered DHPS enzyme bypasses inhibition.

Experimental Protocols: Assessing In Vitro Efficacy

Standardized methods are crucial for determining antibiotic efficacy. The Broth Microdilution method is a gold standard for establishing an antibiotic's MIC.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (MHB) across the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate (containing the antibiotic dilutions) is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under standard conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: After incubation, the plate is visually inspected or read with a spectrophotometer. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria.

G cluster_workflow Broth Microdilution Workflow A 1. Prepare Serial Dilutions of Antibiotic in Microplate C 3. Inoculate Microplate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (e.g., 18-24h at 35°C) C->D E 5. Read Results & Determine MIC D->E

Experimental workflow for MIC determination.

Clinical Perspective and Future Directions

The diminished role of Sulfisomidine in modern medicine is a direct consequence of high bacterial resistance rates.[1] For indications like uncomplicated UTIs, newer oral agents such as fluoroquinolones, cephalosporins, and fosfomycin became the standard of care. However, resistance to these agents is also a growing threat, necessitating the development of novel antibiotics.

Recently, there has been progress in this area. For instance, Gepotidacin (Blujepa), approved in 2025, is the first in a new class of oral antibiotics for UTIs in nearly three decades.[11][12][13] It works by a distinct mechanism, inhibiting bacterial DNA replication by targeting DNA gyrase and topoisomerase IV in a different manner than fluoroquinolones.[14] Such developments are critical for addressing infections caused by pathogens resistant to older drug classes.

Conclusion

While Sulfisomidine was a cornerstone of early antimicrobial therapy, its clinical efficacy has been almost completely negated by widespread, genetically-mediated resistance. Newer antibiotics, with diverse and more potent mechanisms of action, have supplanted it as the standard of care. However, the continued evolution of antibiotic resistance is a constant threat. The comparison between Sulfisomidine and modern agents serves as a powerful illustration of the ongoing co-evolutionary battle between bacteria and medicine, underscoring the critical need for continued research and development in the field of anti-infectives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sulfisomidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential, step-by-step guidance for the safe and compliant disposal of sulfisomidine, a sulfonamide antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

Sulfisomidine is classified as a hazardous substance, known to be an irritant to the eyes, respiratory system, and skin.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks.

I. Personal Protective Equipment (PPE) and Spill Management

Before handling sulfisomidine for disposal, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, prompt and correct cleanup is crucial to prevent exposure and contamination.

Required Personal Protective Equipment:

PPE CategoryItem
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Respiratory Protection Dust respirator or approved respirator for powders
Body Protection Laboratory coat

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: Prevent the spread of the powder.

  • Cleanup:

    • For small spills, gently sweep up the material, avoiding dust generation. Dampening the powder with water can help minimize dust.[1]

    • Use a vacuum cleaner equipped with a HEPA filter for larger spills.[1]

  • Collection: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

II. Step-by-Step Disposal Procedure for Sulfisomidine

The disposal of sulfisomidine is governed by federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[4][5][6]

Step 1: Waste Characterization

Sulfisomidine is considered a non-hazardous pharmaceutical waste unless it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity) as defined by the EPA. However, due to its irritant properties, it is best handled as a chemical waste.

Step 2: Segregation and Collection

  • Do not mix sulfisomidine waste with other waste streams.

  • Collect all sulfisomidine waste, including expired compounds, contaminated materials (e.g., weighing boats, gloves), and spill cleanup debris, in a designated, properly labeled hazardous waste container.

  • The container must be durable, leak-proof, and have a secure lid.

Step 3: Labeling

The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The name of the chemical: "Sulfisomidine"

  • The associated hazards (e.g., "Irritant")

  • The date accumulation started

Step 4: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Follow your institution's guidelines for hazardous waste storage.

Step 5: Final Disposal

  • Do not dispose of sulfisomidine down the drain. [5][7][8] The EPA's Subpart P regulations prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities.[5]

  • The recommended method for the final disposal of sulfisomidine is through a licensed hazardous waste management company.

  • The most common and effective treatment for pharmaceutical waste is incineration at a permitted facility.[5][6][7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the sulfisomidine waste.

III. Regulatory Framework and Compliance

RegulationAgencyKey Requirements
Resource Conservation and Recovery Act (RCRA) Environmental Protection Agency (EPA)Governs the management of hazardous and non-hazardous solid waste.[4][5][6]
Occupational Safety and Health Act Occupational Safety and Health Administration (OSHA)Mandates safe handling practices and communication of hazards in the workplace.
State and Local Regulations VariousMay have more stringent requirements than federal regulations.[4]

IV. Sulfisomidine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of sulfisomidine in a laboratory setting.

start Start: Sulfisomidine Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Sulfisomidine Waste ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store in Designated Secure Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Vendor (Incineration) contact_ehs->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfisomidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of Sulfisomidine are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Exposure Limits

When handling Sulfisomidine, a comprehensive approach to personal protection is paramount to minimize exposure risks. The recommended personal protective equipment (PPE) is detailed below, alongside established occupational exposure limits for particulates not otherwise regulated (PNOR), under which Sulfisomidine may be classified in the absence of a specific limit.

Recommended Personal Protective Equipment
Protection TypeEquipmentStandard
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.ANSI Z87.1 / EN 166
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended. Double gloving is advised for compounding, administering, and disposing of hazardous drugs.[1]EN 374
Respiratory Protection A NIOSH-certified N95 or N100 respirator is recommended when there is a risk of generating airborne powder or aerosols.[2] For situations with insufficient ventilation, a higher level of respiratory protection may be necessary.NIOSH 42 CFR 84
Occupational Exposure Limits

While specific exposure limits for Sulfisomidine are not widely established, it may be treated as "Particulates Not Otherwise Regulated" (PNOR). The following limits are provided as a guideline:

JurisdictionParameterLimit
US - Oregon (PEL) Respirable Fraction5 mg/m³
US - Oregon (PEL) Total Dust10 mg/m³[3]

Experimental Protocols: Safe Handling and Disposal of Sulfisomidine

Adherence to strict protocols for handling and disposal is essential to mitigate the risks associated with Sulfisomidine, which is considered a hazardous substance.[3] It is irritating to the eyes, respiratory system, and skin.[4][5]

Sulfisomidine Handling Protocol
  • Preparation and Environment:

    • Conduct all work with Sulfisomidine in a well-ventilated area.[6]

    • The use of a chemical fume hood or a containment primary engineering control (C-PEC) is strongly recommended, especially when handling powders.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Donning Personal Protective Equipment (PPE):

    • Before handling, put on all required PPE as specified in the table above.

    • Wash hands thoroughly before donning gloves.[1]

  • Handling the Compound:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

    • Avoid the formation of dust and aerosols.[4][6]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

    • If there is a risk of exposure, wear protective clothing.[3]

  • Post-Handling Procedures:

    • After handling, wash hands and any exposed skin thoroughly.

    • Remove and dispose of contaminated gloves and gowns properly.[1]

Sulfisomidine Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Waste Segregation:

    • Segregate all Sulfisomidine-contaminated waste, including unused product, contaminated PPE, and cleaning materials, into designated, clearly labeled, and sealed containers.

  • Spill Management:

    • In case of a spill, immediately alert personnel in the area.[3]

    • For minor spills, use dry clean-up procedures to avoid generating dust.[3] Dampen with water to prevent dusting before sweeping.[3]

    • Use a vacuum cleaner fitted with a HEPA filter for cleanup.[3]

    • Place all contaminated materials into a suitable container for disposal.[3]

  • Final Disposal:

    • Dispose of Sulfisomidine waste through a licensed hazardous waste disposal company.

    • Do not dispose of Sulfisomidine down the drain.[4]

    • For household disposal of medicines not on the flush list, the FDA recommends mixing the substance with an unappealing material like dirt or coffee grounds, placing it in a sealed plastic bag, and then throwing it in the trash. However, in a laboratory setting, professional disposal is required.

Procedural Workflow

Sulfisomidine_Handling_and_Safety_Protocol A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Verify Emergency Equipment (Eyewash, Shower) B->C D Don Eye/Face Protection E Don Protective Gown D->E F Don Chemical-Resistant Gloves (Double Gloving Recommended) E->F G Don Respiratory Protection (If Risk of Dust/Aerosol) F->G H Avoid Dust & Aerosol Generation I Use Non-Sparking Tools H->I J Minimize Personal Contact I->J K Clean Work Surfaces L Segregate Contaminated Waste K->L M Dispose of Waste via Licensed Contractor L->M N Remove & Dispose of PPE M->N O Wash Hands Thoroughly N->O

Caption: Workflow for Safe Handling and Disposal of Sulfisomidine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfisomidin
Reactant of Route 2
Sulfisomidin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。